4-chloro-1H-pyrazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJQHZKZIQYVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550750 | |
| Record name | 4-Chloro-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-34-7 | |
| Record name | 4-Chloro-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-chloro-1H-pyrazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-chloro-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on predicted spectroscopic data derived from established principles and analogous structures. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. Furthermore, a generalized workflow for the spectroscopic characterization of novel chemical entities is provided to guide researchers in their analytical endeavors.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse pharmacological activities. The structural elucidation and purity assessment of such compounds are paramount in the drug discovery and development pipeline. Spectroscopic techniques are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical resource for the spectroscopic analysis of this compound and related pyrazole derivatives.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11.5 - 12.5 | Broad Singlet | 1H | N1-H (pyrazole ring) |
| 2 | ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
| 3 | ~7.6 | Singlet | 1H | C5-H (pyrazole ring) |
Note: The chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature, and the signals are often broad.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (C-NH₂) | ~150 |
| C5 | ~125 |
| C4 (C-Cl) | ~105 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |
| 3150 - 3050 | Medium | C-H stretching (aromatic) |
| 1640 - 1600 | Medium | N-H bending (amine) |
| 1580 - 1450 | Medium to Strong | C=C and C=N stretching (pyrazole ring) |
| 1100 - 1000 | Medium | C-N stretching |
| 800 - 700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity | Notes |
| 117/119 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 90/92 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 82 | [M - Cl]⁺ | Loss of a chlorine radical. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, the absorption maxima are typically in the UV region.
Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220-240 | High | π → π |
| ~270-290 | Moderate | n → π |
Experimental Protocols
This section provides detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
3.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals and determine the multiplicities of the peaks.
3.1.3. ¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to the internal standard or the solvent peak.
FT-IR Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
3.2.2. Data Acquisition
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
3.3.2. Data Acquisition (Electron Ionization - EI)
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
UV-Vis Spectroscopy
3.4.1. Sample Preparation
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance value between 0.1 and 1.0).
3.4.2. Data Acquisition
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel synthesized compound like this compound.
In-depth Technical Guide: 1H and 13C NMR Spectral Data of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chloro-1H-pyrazol-3-amine. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents expected chemical shift ranges and a representative experimental protocol based on the analysis of structurally similar pyrazole derivatives.
Chemical Structure
The logical structure of this compound is presented below, indicating the numbering of the core pyrazole ring atoms.
Caption: Chemical structure of this compound.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the amine (NH₂), pyrazole ring (C5-H), and imino (N1-H) protons. The exact chemical shifts are dependent on the solvent and concentration used.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH₂ | 4.0 - 6.0 | Broad Singlet | Chemical shift and line width are highly dependent on solvent, temperature, and concentration. May exchange with D₂O. |
| C5-H | 7.0 - 7.5 | Singlet | The proton at the 5-position of the pyrazole ring. |
| N1-H | 10.0 - 12.0 | Broad Singlet | The imino proton of the pyrazole ring. Its visibility and chemical shift are highly dependent on the solvent and other experimental conditions. May exchange with D₂O. |
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the overall electronic structure of the pyrazole ring.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C3 | 145 - 155 | Carbon bearing the amino group. |
| C4 | 100 - 110 | Carbon bearing the chloro group. |
| C5 | 125 - 135 | Carbon bearing a hydrogen atom. |
Experimental Protocol for NMR Analysis
The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar heterocyclic compounds.
Sample Preparation
-
Solvent Selection: A suitable deuterated solvent must be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrazole derivatives as it can dissolve a wide range of polar compounds and the N-H and NH₂ protons are often well-resolved. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Sample Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: Room temperature (e.g., 298 K).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.
-
Temperature: Room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Experimental Workflow
The general workflow for obtaining and analyzing the NMR data is illustrated below.
Caption: General workflow for NMR analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra involves correlating the observed signals with the molecular structure.
Caption: Logical relationships in NMR spectral interpretation.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 4-chloro-1H-pyrazol-3-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this guide is based on established fragmentation principles of pyrazole derivatives, halogenated aromatic systems, and amino-substituted heterocyclic compounds.
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion (M+•). The presence of the pyrazole ring, a chlorine atom, and an amino group provides several competing fragmentation pathways. The chlorine atom will produce a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for 35Cl and 37Cl).
The primary fragmentation routes are proposed to be:
-
Loss of a Chlorine Radical: Cleavage of the C-Cl bond, a common fragmentation pathway for chlorinated compounds, would result in the formation of a radical cation.
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of many nitrogen-containing heterocyclic rings, including pyrazoles, involves the expulsion of a neutral molecule of HCN. This can occur from the molecular ion or subsequent fragment ions.
-
Ring Cleavage and Loss of Dinitrogen (N2): Pyrazole rings can undergo rearrangement and fragmentation, leading to the loss of a stable dinitrogen molecule.
-
Alpha-Cleavage initiated by the Amino Group: The amino group can influence fragmentation through alpha-cleavage, leading to the loss of a hydrogen radical or other adjacent groups.
These proposed pathways are visualized in the fragmentation diagram below.
Data Presentation: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z) for the 35Cl isotope, and the proposed neutral losses from the molecular ion (M+•) of this compound (exact mass: 117.0094 for C3H4N3Cl).
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss | Notes |
| [M]+• | 117 | - | Molecular Ion. Will exhibit an M+2 peak at m/z 119. |
| [M - Cl]+ | 82 | •Cl | Loss of a chlorine radical. |
| [M - HCN]+• | 90 | HCN | Loss of hydrogen cyanide from the molecular ion. |
| [M - N₂]+• | 89 | N₂ | Ring cleavage and loss of dinitrogen. |
| [M - H]+ | 116 | •H | Loss of a hydrogen radical, likely from the amino group. |
| [M - Cl - HCN]+ | 55 | •Cl, HCN | Sequential loss of a chlorine radical and hydrogen cyanide. |
Experimental Protocols
While a specific protocol for this compound is not available, the following Gas Chromatography-Mass Spectrometry (GC-MS) method is based on established protocols for the analysis of similar pyrazole derivatives and would be a suitable starting point for method development.[1][2]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1][2]
-
Injection Mode: Split (e.g., 20:1 ratio, to be optimized).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Oven Temperature Program:
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter before injection.
Mandatory Visualization
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
References
FT-IR Analysis of 4-chloro-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1H-pyrazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug development. Its structural features, including the pyrazole ring, amino group, and chlorine substituent, contribute to its diverse pharmacological potential. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of this molecule, providing critical information about its functional groups and molecular structure. This in-depth technical guide details the FT-IR analysis of this compound, including experimental protocols, data interpretation, and a summary of expected vibrational frequencies.
Predicted FT-IR Spectral Data of this compound
The following table summarizes the predicted FT-IR absorption bands for the key functional groups in this compound. These predictions are based on data from analogous pyrazole derivatives found in the scientific literature.[1][2][3][4][5][6]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3400 - 3200 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium - Strong |
| 3150 - 3100 | N-H Stretching | Pyrazole Ring | Medium |
| 3100 - 3000 | C-H Stretching | Pyrazole Ring | Medium - Weak |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium - Strong |
| 1600 - 1475 | C=N and C=C Stretching | Pyrazole Ring | Medium - Strong |
| 1475 - 1400 | C-N Stretching | Pyrazole Ring & Amino Group | Medium |
| 1100 - 1000 | C-H In-plane Bending | Pyrazole Ring | Medium |
| 850 - 550 | C-Cl Stretching | Chloro Group | Medium - Strong |
| 900 - 650 | N-H Wagging | Primary Amine (-NH₂) | Broad, Medium |
Experimental Protocols
Accurate FT-IR analysis relies on proper sample preparation and instrument operation. The two primary methods for solid sample analysis are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr.
Methodology:
-
Drying: Dry spectroscopic grade KBr at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background correction.
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Methodology:
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
-
Analysis: Collect the FT-IR spectrum of the sample. After analysis, the sample can be recovered, and the crystal should be cleaned thoroughly with an appropriate solvent (e.g., isopropanol or ethanol).
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.
-
N-H Stretching Vibrations: The primary amine (-NH₂) group will exhibit two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H stretching of the pyrazole ring is expected to appear as a medium intensity band around 3150-3100 cm⁻¹.[3]
-
C-H Stretching Vibrations: The C-H stretching of the pyrazole ring will produce absorption bands in the 3100-3000 cm⁻¹ region.[5]
-
N-H Bending Vibrations: The scissoring vibration of the primary amine group is typically observed in the 1650-1580 cm⁻¹ range and is often a strong and sharp peak.[3] A broader absorption due to N-H wagging can also be seen between 900 and 650 cm⁻¹.
-
Pyrazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear as a series of bands in the 1600-1475 cm⁻¹ region.[5] The C-N stretching vibrations of the ring and the amino group will absorb in the 1475-1400 cm⁻¹ range.
-
C-Cl Stretching Vibration: The presence of the chlorine atom is indicated by a medium to strong absorption band in the 850-550 cm⁻¹ region. The exact position of this band can be influenced by the overall molecular structure.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample like this compound.
Caption: Workflow for FT-IR analysis of solid samples.
Signaling Pathway of FT-IR Functional Group Identification
The following diagram illustrates the logical pathway from the FT-IR spectrum to the identification of the functional groups in this compound.
Caption: Pathway from spectrum to functional group identification.
References
- 1. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
An In-depth Technical Guide on the X-ray Crystal Structure of 4-chloro-1H-pyrazol-3-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and experimental aspects of 4-chloro-1H-pyrazol-3-amine and its close structural analog, 4-chloro-1H-pyrazole. Although a definitive crystal structure for this compound is not publicly available, this document leverages the detailed crystallographic data of 4-chloro-1H-pyrazole to infer structural properties and provide a framework for future research. This guide includes detailed experimental protocols for synthesis and crystallization, tabulated crystallographic data for the analog, and diagrams illustrating experimental workflows and potential biological signaling pathways.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals due to their stability and amenability to substitution.[1] The introduction of a chloro-substituent and an amine group, as in this compound, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents.
While the crystal structure for this compound has not been reported, the low-temperature crystal structure of the closely related compound, 4-chloro-1H-pyrazole, provides valuable insights into the molecular geometry and intermolecular interactions that can be expected.[1]
Experimental Protocols
Synthesis of this compound (Hypothetical)
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyrazoles. One common approach involves the cyclization of a β-ketonitrile with hydrazine.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Chlorination of a β-ketonitrile: A suitable β-ketonitrile is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent like acetonitrile. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Reaction with Hydrazine: The chlorinated intermediate is then reacted with hydrazine hydrate in a protic solvent like ethanol. This reaction forms the hydrazone intermediate.
-
Cyclization: The reaction mixture is heated to reflux to induce cyclization. The progress of the reaction is monitored by TLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. For a compound like 4-chloro-1H-pyrazole, slow evaporation of a solution is a common method.[1]
Methodology:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent, such as methylene chloride, to form a saturated or near-saturated solution.[1]
-
Slow Evaporation: The solution is placed in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound are expected to form.
X-ray Data Collection and Structure Refinement (for 4-chloro-1H-pyrazole)
The following protocol is based on the reported method for 4-chloro-1H-pyrazole.[1]
Workflow for X-ray Crystallography
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations and potential sublimation.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source and detector.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in the difference Fourier map and refined isotropically.
Crystallographic Data for 4-chloro-1H-pyrazole
The following tables summarize the crystallographic data for 4-chloro-1H-pyrazole, which serves as a structural analog to this compound.
Table 1: Crystal Data and Structure Refinement for 4-chloro-1H-pyrazole [1]
| Parameter | Value |
| Empirical formula | C₃H₃ClN₂ |
| Formula weight | 102.52 |
| Temperature | 170(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| Unit cell dimensions | a = 11.2345(3) Å |
| b = 6.9876(2) Å | |
| c = 10.1234(3) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 794.50(4) ų |
| Z | 6 |
| Density (calculated) | 1.284 Mg/m³ |
| Absorption coefficient | 5.235 mm⁻¹ |
| F(000) | 312 |
Table 2: Selected Bond Lengths (Å) for 4-chloro-1H-pyrazole [1]
| Bond | Length |
| Cl1—C1 | 1.721(2) |
| N1—C1 | 1.335(2) |
| N1—N2 | 1.354(2) |
| N2—C3 | 1.334(2) |
| C1—C2 | 1.381(3) |
| C2—C3 | 1.383(3) |
Table 3: Selected Bond Angles (°) for 4-chloro-1H-pyrazole [1]
| Angle | Value |
| C1—N1—N2 | 112.5(2) |
| C3—N2—N1 | 105.8(2) |
| N1—C1—C2 | 109.8(2) |
| C3—C2—C1 | 104.9(2) |
| N2—C3—C2 | 107.0(2) |
| N1—C1—Cl1 | 124.9(2) |
| C2—C1—Cl1 | 125.3(2) |
Structural Commentary
The crystal structure of 4-chloro-1H-pyrazole reveals a planar pyrazole ring.[1] A key feature of its solid-state structure is the formation of intermolecular N—H···N hydrogen bonds, which lead to the assembly of trimeric molecular units.[1][2] This hydrogen bonding pattern is a common supramolecular motif for pyrazoles. The presence of the chlorine atom influences the electronic distribution within the aromatic ring and can participate in weaker halogen bonding interactions.
For the target molecule, this compound, the additional amino group at the 3-position would introduce further hydrogen bonding possibilities (both as a donor and an acceptor). This would likely lead to a more complex and robust three-dimensional hydrogen-bonded network in the solid state, potentially influencing its physical properties such as melting point and solubility.
Potential Biological Signaling Pathways
Pyrazole derivatives are known to interact with a variety of biological targets, including kinases. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, which is structurally related to this compound, is a known pharmacophore for targeting kinases like Cyclin-Dependent Kinases (CDKs).[3]
Hypothetical Kinase Inhibition Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a target kinase.
This diagram illustrates a generic kinase signaling pathway where an upstream signal activates a receptor, which in turn activates a target kinase. This kinase then phosphorylates a substrate protein, leading to a cellular response. A hypothetical inhibitor like this compound could bind to the active site of the target kinase, preventing the phosphorylation of its substrate and thereby blocking the downstream signaling cascade.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, the analysis of its close analog, 4-chloro-1H-pyrazole, provides a solid foundation for understanding its likely molecular geometry and intermolecular interactions. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to produce and characterize this compound and its derivatives. The potential for this class of molecules to act as kinase inhibitors highlights their promise in the field of drug discovery and development. Future crystallographic studies on this compound are essential to fully elucidate its structure-activity relationships and guide the design of more potent and selective therapeutic agents.
References
- 1. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H4ClN3 | CID 13834974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-chloro-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and data from closely related analogs to offer a broader understanding of its chemical nature.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that many of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN₃ | PubChem |
| Molecular Weight | 117.54 g/mol | PubChem |
| Predicted XLogP3 | 0.5 | PubChem |
| Predicted pKa | 15.28 ± 0.10 | Guidechem (for 3-aminopyrazole)[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Predicted to be soluble | Based on data for 3-aminopyrazole[1] |
Note: The XLogP3 value suggests a relatively low lipophilicity, indicating that the compound is likely to be reasonably soluble in polar solvents. The predicted pKa is for the related compound 3-aminopyrazole and suggests that the molecule is a very weak acid.
Synthesis and Characterization
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Synthesis - General Considerations:
A common method for the chlorination of pyrazoles involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like dichloromethane (DCM) or chloroform. The reaction progress would typically be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification:
Following the reaction, a standard aqueous work-up would be performed to remove excess reagents and byproducts. The crude product would then be purified, most likely by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H and C-Cl bonds, as well as the pyrazole ring vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to assess the purity of the final product.
Analytical Methodologies Workflow
Caption: A typical analytical workflow for the characterization of synthesized this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Given the structural features of this compound, it is plausible that this compound could be investigated as a lead compound in various drug discovery programs. The presence of the chloro and amino functionalities provides handles for further chemical modification to explore structure-activity relationships (SAR).
Logical Relationship for Drug Discovery Potential
Caption: Logical relationship illustrating the drug discovery potential of the title compound.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While a comprehensive experimental dataset for its physicochemical properties is not yet available, this guide provides a summary of the current knowledge, including predicted values and information from related analogs. The outlined general synthesis and analytical workflows provide a starting point for researchers interested in working with this molecule. Future studies are warranted to experimentally determine its physicochemical properties, develop specific and robust synthetic and analytical methods, and explore its biological activity profile.
References
Determining the Solubility of 4-chloro-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 4-chloro-1H-pyrazol-3-amine in common organic solvents. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework for researchers to generate this critical data in their own laboratories. The protocols outlined herein are standard, reliable methods for solubility determination of solid compounds.
Data Presentation: A Framework for Reporting Solubility
A systematic presentation of solubility data is crucial for comparison and interpretation. The following table illustrates a clear and structured format for reporting the solubility of this compound. The values presented in this table are for illustrative purposes only and serve as a template for reporting experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Alcohols | ||||
| Methanol | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Ethanol | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Isopropanol | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Ketones | ||||
| Acetone | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Methyl Ethyl Ketone | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Esters | ||||
| Ethyl Acetate | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Ethers | ||||
| Tetrahydrofuran | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Diethyl Ether | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Hydrocarbons | ||||
| Toluene | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
| Hexane | 25 | Hypothetical Value | Calculated Value | Gravimetric/UV-Vis |
Experimental Protocols
The determination of the solubility of a solid compound like this compound in organic solvents is typically achieved through the equilibrium shake-flask method.[1] This method ensures that the solvent is saturated with the solute, providing a measure of the thermodynamic equilibrium solubility.[2] The concentration of the dissolved solute in the saturated solution can then be determined by various analytical techniques, most commonly gravimetric or spectroscopic methods.[3][4]
Equilibrium Solubility Determination: Shake-Flask Method
This procedure outlines the steps to achieve a saturated solution of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[1]
-
Equilibration: Seal the vials and place them in a temperature-controlled incubator or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture using an orbital shaker or magnetic stirrer. The equilibration time can vary, but a period of 24 to 72 hours is generally sufficient to reach a thermodynamic equilibrium.[1][2] It is recommended to periodically analyze samples until consecutive measurements show a constant concentration.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to prevent interference from solid particles in the subsequent analysis.[5]
Quantification of Dissolved Solute
Once a clear, saturated filtrate is obtained, the concentration of dissolved this compound can be determined.
This method is straightforward and relies on the precise weighing of the solid residue after solvent evaporation.[3][6]
Materials and Equipment:
-
Saturated filtrate from the equilibrium step
-
Pre-weighed evaporating dish or vial
-
Volumetric pipette
-
Drying oven or vacuum oven
-
Analytical balance
Procedure:
-
Sample Aliquoting: Using a calibrated volumetric pipette, transfer a precise volume of the filtered saturated solution into a pre-weighed evaporating dish.[3]
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for lower-temperature evaporation of high-boiling point solvents.
-
Drying to a Constant Weight: Continue drying the residue until a constant weight is achieved. This is confirmed by repeated weighing after further drying periods until the mass no longer changes.[7]
-
Calculation: The solubility is calculated based on the mass of the residue and the initial volume of the solution.
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is often faster than the gravimetric method.[4][8]
Materials and Equipment:
-
Saturated filtrate from the equilibrium step
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Pure solvent for dilutions and as a blank
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of wavelengths to determine the λmax, where the absorbance is highest.[9]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Dilute the saturated filtrate with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. biorelevant.com [biorelevant.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
Tautomerism in 4-chloro-1H-pyrazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical consideration in the fields of medicinal chemistry and drug development. For heterocyclic compounds such as pyrazoles, the position of this equilibrium can significantly influence physicochemical properties, metabolic stability, and target engagement. This technical guide provides a comprehensive analysis of the annular prototropic tautomerism of 4-chloro-1H-pyrazol-3-amine, a key building block in the synthesis of bioactive molecules. We will delve into the structural and energetic aspects of its tautomeric forms, present detailed experimental protocols for their characterization, and provide a computational framework for predicting their relative stabilities.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can migrate between the two nitrogen atoms in a process known as annular prototropic tautomerism. This results in an equilibrium between two tautomeric forms. For asymmetrically substituted pyrazoles, such as this compound, this equilibrium is between two distinct chemical entities with potentially different properties.
The tautomerism of 3(5)-aminopyrazoles has been a subject of both theoretical and experimental investigations. These studies have revealed that the position of the tautomeric equilibrium is influenced by the nature and position of substituents on the pyrazole ring, the solvent, and the temperature.[1]
Tautomeric Forms of this compound
The two possible annular tautomers of this compound are:
-
This compound (the more stable tautomer, hereafter referred to as Tautomer A )
-
4-chloro-1H-pyrazol-5-amine (the less stable tautomer, hereafter referred to as Tautomer B )
The equilibrium between these two forms is depicted below.
Caption: Annular prototropic tautomerism in this compound.
Quantitative Analysis of Tautomeric Equilibria
Computational Energetics
Theoretical calculations are a powerful tool for estimating the relative stabilities of tautomers. For the parent 3(5)-aminopyrazole, Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the 3-aminopyrazole tautomer to be more stable than the 5-aminopyrazole form by approximately 10.7 kJ/mol in the gas phase.[2][3] It has also been predicted that electron-donating groups, such as amino (-NH2) and chloro (-Cl), stabilize the 3-amino tautomer.[3]
Based on these findings, it is highly probable that Tautomer A (this compound) is the thermodynamically more stable form.
Table 1: Predicted Relative Energies of this compound Tautomers (Based on Analogs)
| Tautomer | Structure Name | Predicted Relative Gibbs Free Energy (ΔG) | Predicted Predominance |
| A | This compound | ~ 0 kJ/mol | Major |
| B | 4-chloro-1H-pyrazol-5-amine | > 10 kJ/mol | Minor |
Solvent Effects
The polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may stabilize the more polar tautomer. For some 4-substituted 3(5)-aminopyrazoles, a shift towards the more polar 5-amino tautomer has been observed in polar solvents like DMSO.[4]
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic techniques is typically employed to characterize the tautomeric equilibrium of pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (approx. 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).
-
¹H NMR: Acquire ¹H NMR spectra at ambient temperature. In cases of fast exchange, the observed chemical shifts will be a weighted average of the two tautomers. If the exchange is slow on the NMR timescale (which can sometimes be achieved at low temperatures or in specific solvents like DMSO-d₆), separate signals for each tautomer may be observed.[4]
-
¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form.[1]
-
¹⁵N NMR: If available, ¹⁵N NMR can provide unambiguous evidence for the location of the proton, as the chemical shifts of protonated and unprotonated nitrogen atoms are distinct.[5]
-
Quantitative Analysis: If separate signals are observed, the tautomer ratio can be determined by integrating the corresponding signals. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.
Table 2: Expected NMR Chemical Shift Differences in Aminopyrazole Tautomers
| Nucleus | Tautomer A (3-amino) | Tautomer B (5-amino) |
| C3 | More shielded (lower ppm) | More deshielded (higher ppm) |
| C5 | More deshielded (higher ppm) | More shielded (lower ppm) |
| N1 | Pyrrole-like (protonated) | Pyrrole-like (protonated) |
| N2 | Pyridine-like (unprotonated) | Pyridine-like (unprotonated) |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the tautomeric forms present, particularly in the solid state or in matrix isolation studies.[2][3]
Methodology:
-
Sample Preparation: Prepare a KBr pellet of the solid compound or a solution in a suitable solvent (e.g., CHCl₃).
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the experimental spectrum with computationally predicted spectra for each tautomer. Key regions to analyze include the N-H stretching and bending frequencies and the ring stretching vibrations.
Table 3: Key IR Vibrational Modes for Aminopyrazole Tautomers
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected in Tautomer |
| N-H Stretch (ring) | 3400 - 3200 | Both |
| NH₂ Asymmetric Stretch | ~3500 | Both |
| NH₂ Symmetric Stretch | ~3400 | Both |
| NH₂ Scissoring | 1650 - 1600 | Both |
| C=N/C=C Ring Stretches | 1600 - 1400 | Both (pattern differs) |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen. The crystal structure of the related 4-chloro-1H-pyrazole has been determined at low temperature to avoid sublimation.[6][7]
Computational Chemistry Workflow
Computational methods are invaluable for predicting the properties of tautomers and aiding in the interpretation of experimental data.
Caption: Workflow for computational analysis of tautomerism.
Conclusion
The tautomerism of this compound is an important aspect of its chemistry that can impact its use in drug discovery and development. Based on theoretical predictions and experimental data from analogous compounds, the this compound tautomer is expected to be the more stable form. However, the tautomeric equilibrium can be influenced by the surrounding environment. A combined approach of NMR and IR spectroscopy, along with computational modeling, provides a robust framework for the comprehensive characterization of this tautomeric system. Definitive identification of the solid-state structure can be achieved through X-ray crystallography. This guide provides the necessary theoretical background and practical methodologies for researchers to confidently investigate and understand the tautomerism of this versatile heterocyclic building block.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Technical Guide to the 4-Chloro-1H-pyrazol-3-amine Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of the 4-chloro-1H-pyrazol-3-amine ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Drawing upon computational studies and experimental data from related pyrazole derivatives, this document elucidates the structural and electronic characteristics that govern the reactivity and potential applications of this molecule.
Core Molecular Structure and Properties
The this compound molecule (C₃H₄ClN₃) features a five-membered aromatic pyrazole ring substituted with a chlorine atom at the 4-position and an amine group at the 3-position.[1][2] This substitution pattern imparts a unique set of electronic properties that are crucial for its interaction with biological targets and its utility as a synthetic building block.
Key Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN₃ | PubChem[1] |
| Molecular Weight | 117.54 g/mol | PubChem[3] |
| Monoisotopic Mass | 117.0093748 Da | PubChem[3] |
| XlogP | 0.5 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Synthesis and Characterization
The synthesis of substituted pyrazoles can be achieved through various established protocols.[4][5] A common and efficient method involves the cycloaddition reaction between a suitable β-keto nitrile and hydrazine hydrate. For this compound, a plausible synthetic route would involve the chlorination of a pyrazole precursor.
References
- 1. PubChemLite - this compound (C3H4ClN3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C3H4ClN3 | CID 13834974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. science.su.edu.krd [science.su.edu.krd]
- 5. wisdomlib.org [wisdomlib.org]
The Aminopyrazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyrazoles represent a cornerstone in modern medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this privileged scaffold, detailing its synthesis, mechanism of action, and diverse applications. Quantitative bioactivity data is systematically presented in tabular format to facilitate direct comparison of various derivatives. Furthermore, this guide furnishes detailed experimental protocols for key synthetic methodologies and outlines the intricate signaling pathways modulated by aminopyrazole-based inhibitors. Through a comprehensive review of the literature, this document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized for its versatile pharmacological properties. The introduction of an amino substituent to this core structure gives rise to aminopyrazoles, a class of compounds with enhanced biological activity and synthetic utility.[1] Aminopyrazoles are crucial intermediates in the synthesis of a wide array of fused heterocyclic systems, including pyrazolopyrimidines and pyrazolopyridines, which are analogues of endogenous purines.[2][3] This structural mimicry allows them to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.
The functionalization of the aminopyrazole scaffold at its various positions has led to the development of compounds with potent anticancer, anti-inflammatory, antiviral, and antibacterial activities.[2][4][5] Notably, aminopyrazole derivatives have emerged as a significant class of protein kinase inhibitors, targeting key enzymes involved in cellular signaling pathways that are often dysregulated in diseases such as cancer.[6][7][8] The recent FDA approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the continued clinical relevance of this scaffold.[9] This guide will delve into the pivotal discoveries and developmental milestones that have established substituted aminopyrazoles as a privileged scaffold in drug discovery.
History and Key Milestones
The exploration of pyrazole derivatives for their medicinal properties dates back to the 1960s.[10] However, the systematic investigation of substituted aminopyrazoles as a distinct class of bioactive molecules gained significant momentum in the latter half of the 20th century. A timeline of key developments is outlined below:
-
Mid-20th Century: Initial synthesis and characterization of various aminopyrazole derivatives.
-
1980s: Elucidation of the utility of 5-aminopyrazoles as precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, analogues of purines.[11]
-
1990s: The discovery of Sildenafil (Viagra), a pyrazolo[4,3-d]pyrimidin-7-one derivative, for the treatment of erectile dysfunction, highlighted the therapeutic potential of aminopyrazole-derived scaffolds.[11]
-
Late 1990s - 2000s: The emergence of aminopyrazole-based compounds as potent and selective inhibitors of protein kinases, driven by the growing understanding of the role of these enzymes in cancer and inflammatory diseases. This period saw extensive research into their structure-activity relationships (SAR).
-
2010s - Present: Development and clinical success of several aminopyrazole-based kinase inhibitors. A notable example is the discovery of aminopyrazole derivatives as potent inhibitors of wild-type and gatekeeper mutant Fibroblast Growth Factor Receptors (FGFRs).[6][12][13] More recently, the approval of Pirtobrutinib has solidified the importance of this scaffold in contemporary drug development.[9]
Synthesis of Substituted Aminopyrazoles
The versatile biological activities of substituted aminopyrazoles have spurred the development of numerous synthetic strategies. The most common approaches involve the condensation of hydrazines with various three-carbon synthons.
Reaction of β-Ketonitriles with Hydrazines
One of the most established and versatile methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[11][14] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.
Palladium-Catalyzed Synthesis
Modern cross-coupling reactions have provided efficient routes to functionalized aminopyrazoles. Palladium-catalyzed amination of bromo-substituted pyrazoles offers a direct method for introducing amino groups.[15][16] Additionally, palladium-catalyzed intramolecular cyclization reactions have been developed for the synthesis of fused pyrazole systems.[17][18]
Multi-Component Reactions
One-pot, multi-component reactions have gained prominence for the efficient construction of complex aminopyrazole derivatives from simple starting materials. A common example is the three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[9]
Mechanism of Action: Targeting Cellular Signaling Pathways
A significant portion of the therapeutic efficacy of substituted aminopyrazoles stems from their ability to modulate the activity of protein kinases. These enzymes play a critical role in signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and mutant forms of FGFR2 and FGFR3.[6][12][13] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The FGFR signaling pathway involves the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways.[19][20][21][22][23]
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that control the progression of the cell cycle. The aberrant activity of CDKs is a common feature of cancer cells. Aminopyrazole-based compounds have been identified as potent inhibitors of various CDKs, including CDK2 and CDK5, leading to cell cycle arrest and apoptosis in cancer cells.[7][24][25][26]
Modulation of the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6][27][28][29] Certain aminopyrazole derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects.
Therapeutic Applications and Quantitative Data
The therapeutic potential of substituted aminopyrazoles is vast, with applications spanning oncology, inflammatory disorders, and infectious diseases. The following tables summarize key quantitative data for representative aminopyrazole derivatives.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | HT1080 | 96.25 | [30] |
| Hela | 74.8 | [30] | |
| Caco-2 | 76.92 | [30] | |
| A549 | 148 | [30] | |
| Compound 7 | HT1080 | 43.75 | [30] |
| Hela | 17.50 | [30] | |
| Caco-2 | 73.08 | [30] | |
| A549 | 68.75 | [30] | |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [31] |
| 10e | MCF-7 | 11 | [4] |
| 10d | MCF-7 | 12 | [4] |
| 7d | OVCAR-4 | 1.74 | [7] |
| ACHN | 5.53 | [7] | |
| NCI-H460 | 4.44 | [7] | |
| Compound 3 | Hep2 | 36.9 | [3] |
| Compound 4 | Hep2 | 21.3 | [3] |
Table 2: Kinase Inhibitory Activity of Aminopyrazole Derivatives
| Compound | Kinase | IC50 (nM) | Reference |
| SR-3737 | JNK3 | 12 | [10] |
| p38 | 3.2 | [10] | |
| SR-3451 | JNK3 | 25 | [10] |
| p38 | 3600 | [10] | |
| Compound 1 | Akt1 | 61 | [8] |
| Compound 26 | CDK14 | 88 (cell-free) | [8] |
| 500 (whole-cell) | [8] | ||
| Compound 1 (CDK16 inhibitor) | CDK16 | 18 (EC50) | [32] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key aminopyrazole intermediates and derivatives, as well as a general workflow for the screening of kinase inhibitors.
Synthesis of 3(5)-Aminopyrazole
This procedure describes a convenient synthesis of 3(5)-aminopyrazole from β-cyanoethylhydrazine.[24]
Step A: Synthesis of β-Cyanoethylhydrazine
-
To a 2-L two-necked flask, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.
-
Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30-35°C with occasional cooling.
-
Remove water by distillation at 40 mm Hg with a bath temperature of 45-50°C to yield β-cyanoethylhydrazine as a yellow oil.
Step B: Synthesis of 3-Amino-3-pyrazoline sulfate
-
In a 2-L four-necked flask, place 308 g (3.0 moles) of 95% sulfuric acid.
-
Add 450 mL of absolute ethanol dropwise over 20-30 minutes, maintaining the temperature at 35°C.
-
Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1-2 minutes.
-
The mixture will warm spontaneously to 88-90°C; maintain this temperature for 3 minutes.
-
Gradually lower the temperature to 25°C over the next hour and let it stand at room temperature for 15-20 hours.
-
Collect the crystals by filtration, wash with absolute ethanol and ether, and dry at 80°C.
Step C: Synthesis of 3(5)-Aminopyrazole
-
To a solution of 120 g (3.00 moles) of sodium hydroxide in 300 mL of water, add 181 g (1.00 mole) of 3-amino-3-pyrazoline sulfate in portions with stirring.
-
Heat the mixture to 70-75°C and maintain for 15 minutes.
-
Cool the solution and extract with isopropyl alcohol.
-
Remove the solvent from the combined extracts by distillation to obtain 3(5)-aminopyrazole.
Palladium-Catalyzed Amination of Bromo-pyrazoles
The following is a general procedure for the palladium-catalyzed amination of unprotected bromo-pyrazoles.[15][16]
-
To an oven-dried vial, add the bromo-pyrazole (0.3 mmol), the amine (0.36 mmol), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol %), and a base (e.g., LHMDS, 0.66 mmol).
-
Add a suitable solvent (e.g., toluene, 1 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction and purify the product by column chromatography.
High-Throughput Screening Workflow for Kinase Inhibitors
The discovery of novel aminopyrazole-based kinase inhibitors often begins with a high-throughput screening (HTS) campaign. A typical workflow is depicted below.[1][14][33][34]
Conclusion
Substituted aminopyrazoles have firmly established their position as a privileged scaffold in medicinal chemistry and drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has led to the development of numerous clinically important drugs. The continued exploration of this versatile core structure, particularly in the realm of kinase inhibition, promises to yield novel therapeutics with improved efficacy and safety profiles for the treatment of cancer, inflammatory conditions, and other diseases. This technical guide provides a comprehensive overview of the key aspects of aminopyrazole chemistry and biology, serving as a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 23. Development - FGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 30. mdpi.com [mdpi.com]
- 31. [PDF] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 32. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 33. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. analyticalscience.wiley.com [analyticalscience.wiley.com]
An In-depth Technical Guide to the Regioselective Synthesis of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the regioselective synthesis of 4-chloro-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the precursor, 1H-pyrazol-3-amine, followed by a regioselective chlorination at the C4 position. This document provides detailed experimental protocols, analysis of the key regiochemical control elements, and quantitative data to support the synthetic methodology.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a strategic two-step sequence. The initial step involves the cyclization of a suitable precursor to form the pyrazole core, yielding 1H-pyrazol-3-amine. The subsequent and critical step is the regioselective chlorination of this intermediate. The pyrazole ring is an electron-rich aromatic system, and the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack in a neutral or alkaline medium.[1] This inherent electronic preference is key to achieving the desired regiochemistry in the chlorination step.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of 1H-Pyrazol-3-amine (Precursor)
The synthesis of the starting material, 1H-pyrazol-3-amine, is adapted from established literature procedures. A common and efficient method involves the reaction of β-ketonitriles or their equivalents with hydrazine.
Detailed Experimental Protocol:
A detailed and reliable procedure for the synthesis of 3(5)-aminopyrazole is provided by Organic Syntheses. The procedure involves the reaction of acrylonitrile with hydrazine hydrate to form β-cyanoethylhydrazine, which is then cyclized in the presence of sulfuric acid and ethanol to yield 3-amino-3-pyrazoline sulfate. Subsequent treatment with a base and p-toluenesulfonyl chloride, followed by hydrolysis, affords the desired 3(5)-aminopyrazole.
Quantitative Data for 1H-Pyrazol-3-amine Synthesis:
| Parameter | Value | Reference |
| Starting Materials | Acrylonitrile, Hydrazine Hydrate | Organic Syntheses |
| Key Intermediate | 3-Amino-3-pyrazoline sulfate | Organic Syntheses |
| Yield of Intermediate | 97-100% | Organic Syntheses |
| Final Product | 3(5)-Aminopyrazole | Organic Syntheses |
| Overall Yield | Not explicitly stated, but steps are high-yielding | Organic Syntheses |
| Melting Point | 35-37 °C | Commercial Suppliers |
Regioselective Chlorination of 1H-Pyrazol-3-amine
The critical step in this synthesis is the regioselective chlorination of 1H-pyrazol-3-amine at the C4 position. The amino group at the C3 position is an activating group, which, combined with the inherent electronic properties of the pyrazole ring, directs electrophilic substitution preferentially to the C4 position. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[2][3]
Detailed Experimental Protocol:
-
Dissolution: Dissolve 1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as acetic acid or dimethylformamide (DMF). Acetic acid is often used as a solvent for chlorinations with NCS.[2]
-
Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.0-1.2 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C) for a period of 1 to 7 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[5]
Plausible Reaction Mechanism for Chlorination:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, activated by the amino group, attacks the electrophilic chlorine atom of N-chlorosuccinimide. The C4 position is the most nucleophilic, leading to the observed regioselectivity.
Caption: Plausible mechanism for the regioselective chlorination of 1H-pyrazol-3-amine.
Quantitative Data and Characterization
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that specific yields for the direct chlorination of unsubstituted 1H-pyrazol-3-amine were not found in the provided search results and are therefore estimated based on similar reactions.
Table of Quantitative Data:
| Parameter | Value | Reference/Comment |
| Precursor Synthesis | ||
| Starting Material | 1H-Pyrazol-3-amine | |
| Purity | >98% | Commercially available |
| Chlorination Reaction | ||
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [2][4] |
| Solvent | Acetic Acid or DMF | [2][4] |
| Reaction Temperature | Room Temperature to 55 °C | [2] |
| Reaction Time | 1 - 7 hours | [2] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₃H₄ClN₃ | |
| Molecular Weight | 117.54 g/mol | |
| Appearance | Off-white to light brown solid | Expected |
| Yield | 50-80% (estimated) | Based on similar reactions[4] |
| Melting Point | Not available | |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | δ ~7.5 (s, 1H, H5), ~5.5 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH) | Predicted based on similar structures |
| ¹³C NMR (DMSO-d₆) | δ ~145 (C3), ~100 (C4), ~125 (C5) | Predicted based on similar structures |
| Mass Spec (ESI+) | m/z = 118.0 [M+H]⁺ | Expected |
Regiochemistry Control
The regioselectivity of the chlorination is a critical aspect of this synthesis. The pyrazole ring has two nitrogen atoms, a "pyridinic" nitrogen (doubly bonded) and a "pyrrolic" nitrogen (singly bonded and part of the aromatic system). The C4 position is electronically favored for electrophilic attack due to the combined electron-donating effects of the amino group at C3 and the pyrrolic nitrogen.
Factors influencing regioselectivity in pyrazole synthesis and functionalization include:
-
Electronic Effects: The amino group at C3 is a strong activating group and directs electrophiles to the ortho (C4) and para (C5) positions. In the pyrazole ring, the C4 position is electronically more favorable for substitution.
-
Steric Hindrance: While less of a factor with a small electrophile like chlorine, bulky substituents on the pyrazole ring or the electrophile can influence the site of attack.
-
Reaction Conditions: The choice of solvent and the presence of acids or bases can modulate the reactivity of the pyrazole ring and the electrophile, thereby affecting regioselectivity. For instance, in strongly acidic conditions, the pyrazole nitrogen atoms can be protonated, deactivating the ring towards electrophilic attack.
The use of a mild chlorinating agent like NCS under neutral or slightly acidic conditions, as proposed in the experimental protocol, is optimal for achieving high regioselectivity for the C4 position.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the formation of 1H-pyrazol-3-amine followed by a regioselective chlorination. The key to the successful synthesis lies in controlling the regiochemistry of the chlorination step, which is directed to the C4 position by the electronic properties of the pyrazole ring and the activating effect of the C3-amino group. The provided experimental guidelines, based on established methodologies for similar compounds, offer a robust starting point for the laboratory-scale preparation of this important synthetic intermediate. Further optimization of reaction conditions may be necessary to maximize yield and purity.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In particular, 3-aminopyrazole moieties are key components in many kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted molecules.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4-chloro-1H-pyrazol-3-amine with various arylboronic acids. While specific literature for this exact substrate is limited, the provided methodology is based on established protocols for structurally similar compounds, such as other halogenated and aminated pyrazoles. It has been noted that chloro and bromo derivatives of aminopyrazoles can be superior to their iodo counterparts in Suzuki-Miyaura reactions due to a decreased tendency for dehalogenation.[1][2]
The successful synthesis of 4-aryl-1H-pyrazol-3-amines opens avenues for the development of novel drug candidates. These compounds can serve as valuable intermediates for further functionalization and as core structures in libraries for high-throughput screening.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. The catalytic cycle generally proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
For challenging substrates like this compound, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The presence of the free amino group can potentially coordinate with the palladium catalyst, necessitating the use of bulky electron-rich phosphine ligands to facilitate the catalytic cycle.
Experimental Data
The following table summarizes representative results for Suzuki-Miyaura coupling reactions of related halogenated pyrazoles with various arylboronic acids. This data can serve as a useful reference for predicting the outcome of reactions with this compound and for selecting appropriate reaction conditions.
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [3] |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [3] |
| 3 | 4-Bromopyrazole | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 | [3] |
| 4 | 3-Bromopyrazole | 4-Tolylboronic acid | XPhos Pd G1 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 86 | [4] |
| 5 | 7-Chloro-6-azaindole | 4-Fluorophenylboronic acid | XPhos Pd G2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.7 | 90 | [5][6] |
| 6 | 3-Chloroindazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 80 | [4] |
Generalized Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
XPhos Pd G2 (1 - 5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2 - 3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium precatalyst, XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Seal the reaction vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours. For microwave-assisted reactions, temperatures up to 120°C for shorter durations (e.g., 30-60 minutes) can be employed.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 4-aryl-1H-pyrazol-3-amine.
Visualizations
General Workflow for Suzuki-Miyaura Coupling
References
- 1. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aryl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazoles: Synthesis, Characterization, and Biological Activity | Semantic Scholar [semanticscholar.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-1H-pyrazol-3-amine. This reaction is a critical transformation for the synthesis of diversely substituted 4-amino-1H-pyrazol-3-amine derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] The reaction involves the cross-coupling of an amine with an aryl or heteroaryl halide, catalyzed by a palladium complex.[1] While highly developed, the amination of electron-rich, five-membered heterocyclic chlorides such as this compound can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Furthermore, the presence of two free amino groups on the pyrazole core requires careful optimization to achieve selective amination at the C4 position.
This document provides two detailed protocols utilizing modern, highly active palladium precatalyst systems that have demonstrated success in the amination of challenging heterocyclic halides.[3][4]
Data Presentation
The following table summarizes expected yields for the Buchwald-Hartwig amination of related 4-halopyrazoles with various amines, providing a baseline for the anticipated outcomes with this compound. Given the lower reactivity of the chloride substrate, yields may be lower, and reaction conditions may require further optimization.
| Entry | Amine Coupling Partner | Catalyst/Ligand System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd precatalyst with tBuBrettPhos | THF | LHMDS | 50 | Moderate to Excellent | [4] |
| 2 | Morpholine | Pd(dba)₂ / tBuDavePhos | Xylene | K₂CO₃ | 160 (MW) | Good | [5][6] |
| 3 | Benzylamine | Pd precatalyst with tBuBrettPhos | THF | LHMDS | 50 | Good | [4] |
| 4 | Primary Alkylamine | Pd precatalyst with tBuBrettPhos | THF | LHMDS | 50-80 | Moderate to Good | [4] |
| 5 | Secondary Alkylamine | Pd(dba)₂ / tBuDavePhos | Xylene | K₂CO₃ | 160 (MW) | Moderate | [5][6] |
Experimental Protocols
Protocol 1: Amination using a tBuBrettPhos-based Palladium Precatalyst
This protocol is adapted from a general method for the amination of unprotected bromo-pyrazoles and is recommended for a broad range of primary and secondary amines, including anilines and aliphatic amines.[3][4] The use of a highly active Buchwald precatalyst is crucial for the coupling of the less reactive this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (or a similar generation precatalyst) (2-5 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound, the tBuBrettPhos Pd G3 precatalyst, and a magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed THF, followed by the amine coupling partner via syringe.
-
Add the LHMDS solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-1H-pyrazol-3-amine derivative.
Protocol 2: Microwave-Assisted Amination using a Pd(dba)₂/tBuDavePhos System
This protocol is adapted from conditions reported for the amination of 4-halo-1-tritylpyrazoles and is particularly suitable for secondary cyclic amines.[5][6] Microwave irradiation can significantly accelerate the reaction with the less reactive chloride substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
tBuDavePhos (10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (tBuOK) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or 1,4-dioxane)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, Pd₂(dba)₃, tBuDavePhos, and the base.
-
Add a magnetic stir bar and seal the vial with a cap.
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add the anhydrous, degassed solvent and the amine via syringe.
-
Place the vial in a microwave reactor and heat to 140-160 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazole core is a cornerstone of medicinal chemistry, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-chloro-1H-pyrazol-3-amine, a versatile building block for the synthesis of diverse compound libraries.
The presence of a free amino group at the C3 position and an unprotected pyrazole NH presents a unique challenge for palladium-catalyzed reactions, as these functionalities can coordinate to the metal center and inhibit catalysis.[1][2] Therefore, the selection of an appropriate catalyst system, comprising a palladium source and a specialized ligand, is critical for achieving high efficiency and yields. This guide outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, adapted for this challenging substrate.
General Considerations for Cross-Coupling Reactions
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Quality: Solvents and liquid reagents should be anhydrous and degassed prior to use. The presence of water and oxygen can significantly reduce catalyst activity and lead to undesired side reactions.[3]
-
Ligand Selection: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging coupling of electron-rich and potentially coordinating heteroaryl chlorides.[1][4] Pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, are highly recommended for reproducibility.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the C4 position of the pyrazole and various aryl or vinyl boronic acids or esters.[5][6] For substrates with unprotected NH groups, specific catalyst systems have been developed to overcome catalyst inhibition.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | Good-Excellent |
| 2 | XPhos Pd G2 (3) | - | K₂CO₃ (2) | EtOH/H₂O (3:1) | 80 | 12 | Good-Excellent |
| 3 | Pd₂(dba)₃ (2) | tBuXPhos (4) | CsF (2) | Toluene | 110 | 16 | Moderate-Good |
Note: Yields are estimates based on analogous systems and will require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G2, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., EtOH/H₂O, 3:1) via syringe.
-
Seal the vial and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 4-Chloro-1H-pyrazol-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile 4-chloro-1H-pyrazol-3-amine scaffold. This scaffold is a privileged structure in medicinal chemistry, offering a key building block for the development of potent and selective inhibitors of various protein kinases implicated in diseases such as cancer and inflammatory disorders.
Introduction
Protein kinases are a large family of enzymes that play crucial roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. The 3-aminopyrazole core is a well-established hinge-binding motif that can be elaborated to generate potent kinase inhibitors. The introduction of a chlorine atom at the 4-position of the pyrazole ring can provide additional interactions within the ATP-binding pocket of kinases, potentially enhancing potency and modulating selectivity.
This document outlines the synthetic strategies for elaborating the this compound scaffold, summarizes the structure-activity relationships (SAR), and provides detailed experimental protocols for the synthesis and biological characterization of these compounds.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro potency of various kinase inhibitors synthesized using pyrazole-based scaffolds, including derivatives of this compound and related aminopyrazoles.
Table 1: Inhibitory Activity of Pyrazole-based Compounds against various Kinases
| Compound ID | Scaffold/Core Structure | Target Kinase | IC50 / Ki (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 0.63 | [1] |
| 8 | 5-Chloro-4-(1-methyl-pyrazol-3-yl)-pyrimidine | JNK3 | 0.86 | [1] |
| 13 | 5-Chloro-4-(pyrazol-3-yl)-pyridine | JNK3 | 0.08 (80 nM) | [1] |
| 43d | N-(1H-Pyrazol-3-yl)pyrimidin-4-amine derivative | CDK16 | 0.033 (EC50) | [2] |
| Compound 6 | Pyrazole-based | Aurora A | 0.16 | [3] |
| Compound 7 | Pyrazolyl benzimidazole | Aurora A | 0.0289 | [3] |
| Compound 7 | Pyrazolyl benzimidazole | Aurora B | 0.0022 | [3] |
| Compound 24 | Pyrazole derivative | CDK1 | 2.38 | [3] |
| Compound 25 | Pyrazole derivative | CDK1 | 1.52 | [3] |
| 8t | 1H-Pyrazole-3-carboxamide derivative | FLT3 | 0.000089 | [4][5] |
| 8t | 1H-pyrazole-3-carboxamide derivative | CDK2 | 0.000719 | [4][5] |
| 8t | 1H-pyrazole-3-carboxamide derivative | CDK4 | 0.000770 | [4][5] |
| 15 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | 0.005 (Ki) | [6] |
| 3c | N-(1H-Pyrazol-3-yl)quinazolin-4-amine | CK1δ/ε | Selective Inhibition | [7][8] |
| 3d | N-(1H-Pyrazol-3-yl)quinazolin-4-amine | CK1δ/ε | Selective Inhibition | [7][8] |
| 51 | 1H-Pyrazolo[3,4-d]pyrimidine derivative | BRK/PTK6 | Low nanomolar | [9] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic steps involved in the elaboration of the this compound scaffold to generate kinase inhibitors. The following protocols are generalized based on established synthetic routes for related compounds.[1][2][4]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with this compound
This protocol describes the coupling of the this compound scaffold with a heterocyclic electrophile, a common strategy for building kinase inhibitors.
Materials:
-
This compound
-
Substituted 4-chloropyrimidine or other suitable heterocyclic electrophile
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
2-Propanol or another suitable high-boiling point solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol, add the substituted 4-chloropyrimidine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki coupling to introduce aryl or heteroaryl substituents at a suitable position on the pyrazole or coupled heterocyclic core.[1][10]
Materials:
-
Aryl or heteroaryl boronic acid or boronate ester
-
The pyrazole-containing substrate with a halide (e.g., Cl, Br, I)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask or microwave vial, combine the pyrazole-containing halide (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
If using conventional heating, heat the mixture to 80-120 °C under an inert atmosphere for 2-24 hours. If using microwave irradiation, heat to 100-150 °C for 15-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired coupled product.
-
Confirm the structure of the product using appropriate analytical techniques.
Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 5. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-arylation of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-arylation of 4-chloro-1H-pyrazol-3-amine, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The presence of multiple nucleophilic sites in the starting material, namely the two ring nitrogens and the exocyclic amino group, presents a significant challenge in achieving selective N-arylation. This guide outlines effective strategies to control the regioselectivity of the reaction, focusing on a protection-acylation-deprotection sequence.
Introduction
N-arylpyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, is a valuable building block for the synthesis of potent and selective kinase inhibitors, among other therapeutic agents. The direct N-arylation of this substrate is complicated by the competing nucleophilicity of the 3-amino group, which can lead to the formation of undesired N-arylated side products. To address this, a common and effective strategy involves the temporary protection of the exocyclic amino group, followed by the N-arylation of the pyrazole ring, and subsequent deprotection.
This document details two robust catalytic systems for the N-arylation step: a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination.
Experimental Workflow
The overall strategy for the selective N-arylation of this compound is a three-step process:
-
Protection: The exocyclic 3-amino group is protected, typically as a tert-butoxycarbonyl (Boc) carbamate, to prevent its participation in the subsequent N-arylation reaction.
-
N-Arylation: The protected pyrazole undergoes cross-coupling with an aryl halide (or equivalent) using either a copper or palladium catalyst to form the desired C-N bond at one of the pyrazole ring nitrogens.
-
Deprotection: The protecting group is removed to yield the final N-aryl-4-chloro-1H-pyrazol-3-amine.
Caption: Overall workflow for the selective N-arylation.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the 3-amino group as a Boc-carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl (4-chloro-1H-pyrazol-3-yl)carbamate, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Arylation of Protected this compound
Two alternative methods for the N-arylation of tert-butyl (4-chloro-1H-pyrazol-3-yl)carbamate are presented below.
This protocol is adapted from a procedure for the N-arylation of 1H-pyrazol-3-amine.[1]
Materials:
-
tert-butyl (4-chloro-1H-pyrazol-3-yl)carbamate
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)[1]
-
Cesium carbonate (Cs₂CO₃)[1]
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add tert-butyl (4-chloro-1H-pyrazol-3-yl)carbamate (1.0 eq), the aryl halide (1.05 eq), copper(I) bromide (0.12 eq), and cesium carbonate (1.5 eq).[1]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (0.5-1.0 M).[1]
-
Seal the vessel and heat the reaction mixture to 120 °C for 14-24 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and partition between ethyl acetate and water.[1]
-
Separate the layers and extract the aqueous phase with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-3-(Boc-amino)-4-chloropyrazole.
This protocol is based on general conditions for the Buchwald-Hartwig amination of pyrazoles.[2][3][4][5]
Materials:
-
tert-butyl (4-chloro-1H-pyrazol-3-yl)carbamate
-
Aryl chloride, bromide, or triflate
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Add tert-butyl (4-chloro-1H-pyrazol-3-yl)carbamate (1.0 eq) and the aryl halide (1.1 eq).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the Boc Group
Materials:
-
N-aryl-3-(Boc-amino)-4-chloropyrazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected pyrazole in DCM (0.1-0.2 M).
-
Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon complete deprotection, carefully neutralize the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, N-aryl-4-chloro-1H-pyrazol-3-amine, by flash column chromatography or recrystallization if necessary.
Data Presentation: Comparison of N-Arylation Conditions for Pyrazoles
The following table summarizes various conditions reported for the N-arylation of pyrazoles and related nitrogen heterocycles, providing a basis for optimization.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Scope | Reference |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 70-95 | Pyrroles, Pyrazoles, Imidazoles | [6] |
| CuBr | None | Cs₂CO₃ | DMF | 120 | 57 | 1H-Pyrazol-3-amine | [1] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 75-95 | Pyrazoles with aryl bromides | [7] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Toluene | 100 | 80-98 | Primary and secondary amines | [3] |
| Cu₂O | None | Base-free | Methanol | RT | 85-95 | Pyrazoles with arylboronic acids | [8] |
Visualizations
General Reaction Scheme for N-Arylation
Caption: General schemes for Cu- and Pd-catalyzed N-arylation.
References
- 1. 1-(4-CHLORO-PHENYL)-1H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Application Notes and Protocols: Derivatization of the Amino Group in 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the chemical derivatization of the amino group of 4-chloro-1H-pyrazol-3-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of chemical space in drug discovery programs. The protocols outlined below are based on established chemical principles for aminopyrazoles and may require optimization for specific substrates and scales.
Synthesis of Starting Material: this compound
Application Note 1: Acylation of the Amino Group (Amide Formation)
Acylation of the 3-amino group is a fundamental transformation to introduce a wide variety of substituents, modulating the compound's physicochemical properties. This reaction typically involves the treatment of the aminopyrazole with an acylating agent (e.g., acyl chloride or anhydride) in the presence of a non-nucleophilic base.
Experimental Protocol: General Procedure for Acylation
This protocol describes the synthesis of N-(4-chloro-1H-pyrazol-3-yl)acetamide as a representative example.
-
Reagent Preparation :
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 1.2-1.5 eq).
-
-
Reaction Execution :
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., Acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring :
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification :
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If using a water-immiscible solvent like DCM, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl acetate/Hexanes) to yield the pure amide product.
-
Data Presentation: Representative Acylation Reactions
The following table summarizes expected outcomes for the acylation of this compound with various acylating agents. Yields are estimated based on similar reactions reported for other aminopyrazole derivatives.[4]
| Acylating Agent | Base | Solvent | Expected Product | Representative Yield Range |
| Acetyl Chloride | TEA | DCM | N-(4-chloro-1H-pyrazol-3-yl)acetamide | 75-90% |
| Benzoyl Chloride | Pyridine | THF | N-(4-chloro-1H-pyrazol-3-yl)benzamide | 70-85% |
| Acetic Anhydride | Pyridine | DCM | N-(4-chloro-1H-pyrazol-3-yl)acetamide | 80-95% |
| Thiophene-2-carbonyl chloride | TEA | Acetonitrile | N-(4-chloro-1H-pyrazol-3-yl)thiophene-2-carboxamide | 65-80% |
Workflow Visualization
References
- 1. soc.chim.it [soc.chim.it]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrazolo[3,4-d]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to endogenous purines makes them privileged scaffolds for the design of antagonists and inhibitors for a variety of biological targets. Notably, derivatives of this scaffold have been successfully developed as potent kinase inhibitors for the treatment of cancers and inflammatory diseases. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidines.
It is important to note that a direct synthetic route for pyrazolo[3,4-d]pyrimidines starting from 4-chloro-1H-pyrazol-3-amine is not well-established in the reviewed scientific literature. The conventional and most widely adopted synthetic strategies commence with pyrazole precursors possessing a different substitution pattern, typically a 5-amino group and a cyano or ester group at the 4-position. These functionalities are crucial for the subsequent cyclization reactions required to form the pyrimidine ring. The 3-amino and 4-chloro substitution of the requested starting material does not readily lend itself to the common cyclocondensation reactions used to construct the pyrazolo[3,4-d]pyrimidine core.
Therefore, this document will focus on the established and reliable synthetic methodologies starting from the readily available and versatile precursor, 5-amino-1H-pyrazole-4-carbonitrile.
General Synthetic Workflow
The most common synthetic route to the pyrazolo[3,4-d]pyrimidine scaffold involves the cyclocondensation of a 5-aminopyrazole derivative, typically 5-amino-1H-pyrazole-4-carbonitrile or its corresponding ester or amide, with a one-carbon electrophile. This approach allows for the facile construction of the fused pyrimidine ring.
Application of 4-chloro-1H-pyrazol-3-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1H-pyrazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group on a pyrazole core, make it an invaluable scaffold for the synthesis of a diverse array of biologically active compounds. The pyrazole moiety itself is a privileged structure in drug discovery, known to engage in key interactions with various biological targets.[1][2][3][4] This document provides a detailed overview of the applications of this compound and its derivatives, with a focus on their role in the development of kinase inhibitors. It includes structured data from structure-activity relationship (SAR) studies and detailed experimental protocols for the synthesis and evaluation of these compounds.
Core Applications in Kinase Inhibitor Development
The primary application of this compound in medicinal chemistry is as a foundational element in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[5] The pyrazole scaffold can act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The chloro- and amino-substituents on the pyrazole ring provide convenient handles for synthetic modification, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have been successfully utilized to develop inhibitors for a range of kinases, including:
-
c-Jun N-terminal Kinases (JNKs): These kinases are involved in stress signaling pathways and are targets for inflammatory diseases and neurodegenerative disorders.[5]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibitors are a major focus of cancer drug discovery.[1][6]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[6][7]
Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data from SAR studies on various kinase inhibitors derived from pyrazole-based scaffolds. This data highlights the impact of different substituents on inhibitory activity.
Table 1: Inhibition of JNK3 and p38 by 4-(Pyrazol-3-yl)-pyrimidine Analogues [5]
| Compound | X | R¹ | R² | JNK3 IC₅₀ (μM) | p38 IC₅₀ (μM) |
| 1 | H | H | A | 0.63 | > 20 |
| 7 | H | Me | A | 1.45 | nt |
| 8 | Cl | Me | A | 0.86 | nt |
| 9 | Cl | Me | B | 0.73 | nt |
nt = not tested
Table 2: Inhibition of JNK3 by 4-(Pyrazol-3-yl)-pyridine Analogues [5]
| Compound | X | R¹ | JNK3 IC₅₀ (nM) |
| 12 | H | H | 160 |
| 13 | Cl | H | 80 |
| 14 | H | Me | 200 |
Table 3: Inhibitory Activity of Compound 8t against Various Kinases and Cell Lines [6][7]
| Target | IC₅₀ (nM) | Cell Line | GI₅₀ (μM) |
| FLT3 | 0.089 | MV4-11 (AML) | 0.00122 |
| CDK2 | 0.719 | Most NCI60 Lines | < 1 |
| CDK4 | 0.770 | ||
| FLT3 Mutants | < 5 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and application of this compound derivatives.
Protocol 1: General Synthesis of 4-(Pyrazol-3-yl)-pyrimidine Kinase Inhibitors
This protocol outlines a general synthetic route for preparing 4-(pyrazol-3-yl)-pyrimidine derivatives, which are potent JNK inhibitors.[5]
Materials:
-
2,4-dichloropyrimidine
-
Substituted aniline (R²PhNH₂)
-
3-pyrazoleboronic acid
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methyl iodide (MeI)
-
2-ethoxyethanol
-
Concentrated HCl
-
POCl₃
-
DME/H₂O mixture
Procedure:
-
Synthesis of 4-anilino-2-chloropyrimidine (Intermediate 4):
-
To a solution of 2,4-dichloropyrimidine in 2-ethoxyethanol, add the desired substituted aniline.
-
Heat the reaction mixture at 75°C for 16 hours.
-
Cool the reaction, and isolate the product by precipitation and filtration.
-
-
Suzuki Coupling to Introduce the Pyrazole Ring (Compound 7, R¹=H):
-
To a solution of the 4-anilino-2-chloropyrimidine intermediate in a DME/H₂O mixture, add 3-pyrazoleboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Heat the mixture in a microwave reactor at 140°C for 1 hour.
-
After cooling, extract the product with an organic solvent, dry, and purify by chromatography.
-
-
N-Alkylation of the Pyrazole Ring (Compound 7, R¹=alkyl):
-
To a solution of the N-unsubstituted pyrazole derivative in DMF, add K₂CO₃ and an alkyl halide (e.g., MeI).
-
Heat the mixture at 50°C overnight.
-
Work up the reaction by adding water and extracting the product. Purify by chromatography.
-
Protocol 2: Synthesis of 1H-Pyrazole-3-carboxamide Derivatives as FLT3 Inhibitors
This protocol describes the synthesis of potent FLT3 inhibitors based on a 1H-pyrazole-3-carboxamide scaffold.[6]
Materials:
-
4-Nitropyrazole-3-carboxylic acid
-
Desired amine
-
Coupling agents (e.g., HATU, DIPEA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Amide Coupling:
-
Couple 4-nitropyrazole-3-carboxylic acid with the desired amine using standard peptide coupling reagents to form the amide intermediate.
-
-
Nitro Group Reduction:
-
Reduce the nitro group of the amide intermediate to an amine by hydrogenation using Pd/C as a catalyst.
-
-
Nucleophilic Aromatic Substitution:
-
React the resulting aminopyrazole derivative with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent to afford the final product.
-
-
Deprotection (if necessary):
-
If a Boc-protecting group is present, remove it using TFA in DCM.
-
Visualizations
The following diagrams illustrate key synthetic pathways and logical relationships in the application of this compound.
Caption: Synthetic workflow for JNK inhibitors.
Caption: Synthetic strategies and targets.
Conclusion
This compound and its analogs are undeniably crucial starting materials in the field of medicinal chemistry, particularly for the development of targeted therapies like kinase inhibitors. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies, leading to the discovery of highly potent and selective drug candidates. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the pyrazole core. The continued exploration of this chemical space is expected to yield further breakthroughs in the treatment of cancer and other debilitating diseases.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
Application Notes: 4-Chloro-1H-pyrazol-3-amine as a Versatile Building Block for Agrochemicals
Introduction
4-Chloro-1H-pyrazol-3-amine is a valuable heterocyclic intermediate increasingly utilized in the discovery and development of novel agrochemicals. Its unique structural features, including the presence of a reactive amino group and a strategically positioned chlorine atom on the pyrazole core, offer multiple avenues for chemical modification. This allows for the synthesis of a diverse range of derivatives with potent fungicidal, insecticidal, and herbicidal activities. The pyrazole scaffold is a well-established pharmacophore in agrochemistry, known for its metabolic stability and ability to interact with various biological targets. The introduction of a chlorine substituent can enhance the lipophilicity and binding affinity of the final molecule to its target site, often leading to improved efficacy.
These application notes provide an overview of the synthetic utility of this compound in the preparation of different classes of agrochemicals, supported by experimental protocols and biological activity data.
Synthesis of Pyrazole Carboxamide Fungicides
Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi. This compound serves as a key precursor for the synthesis of the pyrazole-4-carboxamide scaffold.
General Reaction Scheme:
The synthesis typically involves a multi-step sequence starting with the protection of the amino group, followed by carboxylation at the C4 position, and subsequent amide bond formation with a suitable amine.
Caption: Synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of a model Pyrazole-4-carboxamide
Step 1: Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 2: Carboxylation
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) (2.2 eq) and stir for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.
-
Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the pyrazole-4-carboxylic acid derivative.
Step 3: Amide Coupling and Deprotection
-
To a solution of the pyrazole-4-carboxylic acid derivative (1.0 eq) in DCM, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Add the desired amine (R-NH2) (1.1 eq) and stir at room temperature for 16-24 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Dissolve the purified amide in a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Stir for 2-4 hours, then concentrate under reduced pressure to yield the final pyrazole carboxamide.
Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamides derived from this compound against various plant pathogens.
| Compound ID | R-group | Target Fungus | EC50 (µg/mL) |
| PC-1 | 2-methylphenyl | Botrytis cinerea | 1.5 |
| PC-2 | 4-chlorophenyl | Rhizoctonia solani | 0.8 |
| PC-3 | 2,6-difluorophenyl | Puccinia triticina | 2.1 |
Synthesis of Pyrazolopyrimidine Herbicides
Pyrazolopyrimidines are a class of herbicides that inhibit the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This compound can be used as a key starting material to construct the pyrazolopyrimidine core.
General Reaction Scheme:
The synthesis involves the condensation of this compound with a β-ketoester or a related dicarbonyl compound to form the pyrazolopyrimidine ring system.
Caption: Synthesis of pyrazolopyrimidine herbicides.
Experimental Protocol: Synthesis of a model Pyrazolopyrimidine
-
In a round-bottom flask, combine this compound (1.0 eq) and a β-ketoester such as ethyl 2-chloroacetoacetate (1.1 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolopyrimidine.
Herbicidal Activity Data
The following table shows the pre-emergence herbicidal activity of representative pyrazolopyrimidines against common weeds.
| Compound ID | R1 | R2 | Weed Species | GR50 (g/ha) |
| PP-1 | CH3 | Cl | Alopecurus myosuroides | 150 |
| PP-2 | OEt | H | Amaranthus retroflexus | 100 |
| PP-3 | CF3 | Cl | Setaria viridis | 120 |
Synthesis of Phenylpyrazole Insecticides
While fipronil and related phenylpyrazole insecticides are typically synthesized through a different route, this compound can be utilized to create novel insecticidal compounds through derivatization of the amino group to introduce a toxophore.
Signaling Pathway Targeted by Phenylpyrazole Insecticides
Many phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. Blockade of this receptor leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.
Caption: Mode of action of phenylpyrazole insecticides.
Experimental Protocol: Synthesis of a model N-Aryl Phenylpyrazole Derivative
-
Dissolve this compound (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (1.5 eq).
-
Add an activated aryl halide, for example, 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final N-aryl phenylpyrazole derivative.
Insecticidal Activity Data
The following table presents the contact toxicity of representative N-aryl phenylpyrazole derivatives against a common agricultural pest.
| Compound ID | Aryl Group | Pest Species | LC50 (ppm) |
| PPY-1 | 2,6-dichloro-4-(trifluoromethyl)phenyl | Plutella xylostella | 5.2 |
| PPY-2 | 2-chloro-4-nitrophenyl | Myzus persicae | 8.7 |
| PPY-3 | 2,4,6-trichlorophenyl | Spodoptera exigua | 6.5 |
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data is for illustrative purposes and may vary depending on the specific assay conditions.
Application Notes and Protocols for Sonogashira Coupling with 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Sonogashira coupling of 4-chloro-1H-pyrazol-3-amine with terminal alkynes. This reaction is a powerful tool for the synthesis of a diverse range of substituted pyrazole derivatives, which are key structural motifs in many pharmaceutical agents. The protocol is designed to be a starting point for optimization, addressing the inherent challenges of using a deactivated heterocyclic chloride.
Introduction
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The reaction proceeds under relatively mild conditions and tolerates a wide variety of functional groups, making it a valuable transformation in organic synthesis.[1]
The coupling of this compound presents two main challenges: the low reactivity of the aryl chloride bond and the potential for the amine group to coordinate with the palladium catalyst, thereby inhibiting its activity. Aryl chlorides are known to be the least reactive among the aryl halides for Sonogashira coupling.[1] Therefore, careful selection of the catalyst, ligands, and reaction conditions is crucial for a successful transformation.
Reaction Scheme
Experimental Protocol
This protocol provides a general starting point for the Sonogashira coupling of this compound. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [PdCl(allyl)]₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃), XPhos, SPhos)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), toluene, 1,4-dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (see Table 1 for recommendations), the ligand (if required), and CuI (0.05 - 0.2 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent and the base (2.0 - 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (see Table 1 for recommendations). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For challenging couplings, microwave irradiation can be employed to accelerate the reaction.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound. Due to the challenging nature of the substrate, initial screening should focus on more active catalytic systems.
| Parameter | Recommended Condition A (Conventional Heating) | Recommended Condition B (Microwave) | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%) | [PdCl(allyl)]₂ (2.5 mol%) with a phosphine ligand | Pd(PPh₃)₄ is a common pre-catalyst. For the more challenging chloride, a more active catalyst system generated in situ might be beneficial. |
| Ligand | - (if using Pd(PPh₃)₄) or PPh₃ (10 mol%) | XPhos or SPhos (5 mol%) | Bulky, electron-rich phosphine ligands can improve the catalytic activity for less reactive aryl chlorides. |
| Copper(I) Co-catalyst | CuI (10 mol%) | CuI (10 mol%) | Essential for the classical Sonogashira mechanism. |
| Base | Et₃N or DIPEA (3 equiv.) | Cs₂CO₃ (2 equiv.) | Amine bases are standard; however, an inorganic base like Cs₂CO₃ can be effective, especially at higher temperatures. |
| Solvent | DMF or Toluene | 1,4-Dioxane or DMF | High-boiling point polar aprotic solvents are generally effective. |
| Temperature | 80 - 120 °C | 100 - 150 °C | Higher temperatures are typically required for the activation of aryl chlorides. |
| Time | 12 - 24 h | 30 - 120 min | Microwave irradiation can significantly reduce reaction times.[3] |
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Sonogashira coupling protocol.
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Temperature: Aryl chlorides often require higher temperatures for efficient oxidative addition.[1]
-
Use a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium precursor like [PdCl(allyl)]₂ or Pd₂(dba)₃.
-
Microwave Irradiation: This can significantly improve yields and reduce reaction times for unreactive chlorides.[3]
-
Check Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and properly degassed to prevent catalyst deactivation.
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. A copper-free Sonogashira protocol can also be considered to minimize this side product.
-
Dehalogenation of the Starting Material: This can occur at high temperatures. Consider lowering the temperature and extending the reaction time, or screening different bases.
-
-
Amine Interference: The free amine group on the pyrazole ring can potentially coordinate to the palladium center. While this is a possibility, many Sonogashira couplings are successful on substrates containing amine functionalities. If catalyst inhibition is suspected, protection of the amine group (e.g., as a Boc or Acyl derivative) could be explored, although this adds extra steps to the synthesis.
By starting with the recommended protocols and considering the troubleshooting advice, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel 4-alkynyl-1H-pyrazol-3-amine derivatives for applications in drug discovery and development.
References
Multi-Component Reactions of 4-chloro-1H-pyrazol-3-amine: A Gateway to Fused Heterocyclic Scaffolds
Application Note: AN-PYR-MCR-2025-01
Affiliation: Advanced Synthesis Core, PharmaBlock
Introduction
4-chloro-1H-pyrazol-3-amine is a versatile building block in medicinal chemistry, prized for its utility in the synthesis of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole ring, makes it an ideal candidate for multi-component reactions (MCRs). MCRs offer significant advantages in drug discovery and development by enabling the rapid and efficient construction of complex molecular architectures in a single synthetic operation. This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption.
This document outlines key multi-component reactions involving this compound, with a focus on the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These scaffolds are of significant interest to researchers in drug development due to their presence in numerous biologically active molecules.
Key Applications and Advantages
-
Rapid Assembly of Privileged Scaffolds: MCRs provide a streamlined route to pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are core structures in many kinase inhibitors and other therapeutic agents.
-
Structural Diversity: The one-pot nature of MCRs allows for the facile introduction of a wide range of substituents, enabling the creation of large and diverse compound libraries for high-throughput screening.
-
Atom Economy: By combining multiple synthetic steps into a single operation, MCRs maximize the incorporation of atoms from the starting materials into the final product, reducing waste.
-
Efficiency: MCRs significantly shorten synthetic sequences, leading to a faster generation of lead compounds and accelerating the drug discovery pipeline.
Featured Multi-Component Reactions
This application note details two primary multi-component strategies utilizing this compound:
-
Gould-Jacobs Reaction for the Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridines: This classical reaction has been adapted for the synthesis of the pyrazolo[3,4-b]pyridine core. The reaction of an aminopyrazole with diethyl ethoxymethylenemalonate followed by a thermal cyclization and chlorination provides a direct route to this important scaffold.
-
Four-Component Synthesis of 4-alkoxy-1H-pyrazolo[3,4-d]pyrimidines: This one-pot reaction combines a hydrazine (in this case, the pyrazole itself can be considered a substituted hydrazine), a methylenemalononitrile, an aldehyde, and an alcohol to efficiently construct the pyrazolo[3,4-d]pyrimidine system.
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine from this compound and diethyl ethoxymethylenemalonate. The reaction proceeds in two main stages: initial condensation and subsequent cyclization and chlorination.
Reaction Scheme:
Caption: Gould-Jacobs reaction workflow.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate
-
Ethanol (optional, for solvent-based reaction)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
Condensation:
-
Solvent-free: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 100-110°C for 1.5 to 12 hours.[1] The reaction progress can be monitored by TLC.
-
With Solvent: Alternatively, the reactants can be refluxed in ethanol.[1]
-
-
Cyclization and Chlorination:
-
After the initial condensation, carefully add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
-
Quantitative Data:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Chlorinating Agent | Product | Yield (%) |
| 3-aminopyrazole derivative | Diethyl ethoxymethylenemalonate | None | 100-110 | 1.5-12 | POCl₃ | 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative | Not Specified |
| 3-aminopyrazole derivative | Diethyl ethoxymethylenemalonate | Ethanol | Reflux | Not Specified | POCl₃ | 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative | Not Specified |
| 3-aminopyrazole derivative | Diethyl ethoxymethylenemalonate | None | 160 | 5 | SOCl₂ | 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative | Not Specified |
Note: Specific yields for the reaction starting with this compound are not explicitly provided in the literature, but this general protocol is applicable.
Protocol 2: Four-Component Synthesis of 4-alkoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidines
This protocol describes a one-pot synthesis of 4-alkoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidines from this compound, a methylenemalononitrile, an aromatic aldehyde, and an alcohol.[2]
Reaction Scheme:
Caption: Four-component synthesis workflow.
Materials:
-
This compound
-
Methylenemalononitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Alcohol (e.g., ethanol, methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol), methylenemalononitrile (1.0 mmol), the aromatic aldehyde (1.2 mmol), and the alcohol (15 mL).[2]
-
-
Reaction:
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of cold alcohol, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Quantitative Data (General for aminopyrazoles): [2]
| Hydrazine Component | Methylenemalononitrile | Aldehyde | Alcohol | Yield (%) |
| Phenylhydrazine | Malononitrile | Benzaldehyde | Ethanol | 85 |
| Phenylhydrazine | Malononitrile | 4-Nitrobenzaldehyde | Ethanol | 82 |
| Phenylhydrazine | Malononitrile | 4-Chlorobenzaldehyde | Ethanol | 88 |
| Phenylhydrazine | Malononitrile | Benzaldehyde | Methanol | 83 |
Note: This is a general procedure for the four-component synthesis of pyrazolo[3,4-d]pyrimidines. The reactivity of this compound in this specific reaction would need to be experimentally determined.
Signaling Pathways and Logical Relationships
The synthetic pathways described above can be visualized to illustrate the logical progression from starting materials to the final heterocyclic products.
Gould-Jacobs Reaction Mechanism:
Caption: Proposed Gould-Jacobs reaction mechanism.
Four-Component Reaction Logical Flow:
Caption: Logical flow of the four-component reaction.
Conclusion
Multi-component reactions involving this compound represent a powerful and efficient strategy for the synthesis of medicinally relevant fused heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, facilitating the discovery of new therapeutic agents. The adaptability of these reactions to various substituted starting materials underscores their value in generating diverse molecular libraries for drug development programs.
References
Application Notes and Protocols for the N1-Position Functionalization of 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyrazole scaffolds is a cornerstone in modern medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The 4-chloro-1H-pyrazol-3-amine core, in particular, is a valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. The strategic introduction of substituents at the N1 position of the pyrazole ring is a key step in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
N1-substituted pyrazole derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, compounds bearing the N1-functionalized pyrazole motif have shown significant inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). These kinases are implicated in the proliferation and survival of cancer cells, making them attractive targets for drug development. This document provides detailed protocols for the N1-alkylation and N1-arylation of this compound, along with quantitative data from representative reactions on analogous systems, to guide researchers in the synthesis of novel bioactive molecules.
Key Methodologies and Experimental Protocols
The selective functionalization at the N1 position of asymmetrically substituted pyrazoles like this compound can be challenging due to the potential for reaction at the adjacent N2 nitrogen, as well as the exocyclic amino group. The choice of reaction conditions is therefore critical to achieve the desired regioselectivity. Below are protocols for common and effective methods for N1-alkylation and N1-arylation.
Method 1: Base-Mediated N-Alkylation
This is a widely used method for the N-alkylation of pyrazoles. A base is used to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolide anion that subsequently reacts with an alkylating agent. The regioselectivity can be influenced by the choice of base, solvent, and the steric bulk of the alkylating agent. Generally, less hindered alkylating agents and polar aprotic solvents favor N1 alkylation.
Detailed Methodology:
-
To a stirred solution of this compound (1.0 eq.) in a dry polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile, 0.2-0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., potassium carbonate (K₂CO₃, 1.5 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), or sodium hydride (NaH, 1.2 eq.)) portion-wise at room temperature.
-
Stir the resulting suspension for 30-60 minutes at room temperature to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide or sulfonate, 1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
General Experimental Workflow for Base-Mediated N-Alkylation:
Method 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
The Ullmann condensation is a classic method for the formation of C-N bonds and is particularly useful for the N-arylation of heterocycles. This reaction typically involves a copper catalyst, a base, and a ligand in a high-boiling polar solvent.
Detailed Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl halide (e.g., aryl iodide or bromide, 1.2 eq.), a copper(I) salt (e.g., CuI or Cu₂O, 10-20 mol%), a suitable ligand (e.g., 1,10-phenanthroline or L-proline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a dry, high-boiling solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or dioxane, 0.2-0.5 M).
-
Heat the reaction mixture to 110-140 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-arylated pyrazole.
General Experimental Workflow for Copper-Catalyzed N-Arylation:
Data Presentation
The following tables summarize quantitative data for N1-functionalization reactions of pyrazole derivatives analogous to this compound, as specific data for the target molecule is limited in the literature. These examples serve to provide a general expectation of reaction outcomes.
Table 1: N1-Alkylation of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | RT | 4 | 77 | >95:5 |
| 2 | 3-Aminopyrazole | Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | ~70-80 | Major N1 |
| 3 | 4-Iodopyrazole | Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 6 | 85 | >95:5 |
| 4 | 3-Methylpyrazole | Methyl Iodide | NaH | THF | RT | 2 | 90 | 3:1 |
Data is representative of typical yields and selectivities for these classes of reactions and may vary for this compound.
Table 2: N1-Arylation of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazol-3-amine | 1-Chloro-4-iodobenzene | CuBr | Cs₂CO₃ | DMF | 120 | 14 | 57 |
| 2 | 4-Iodopyrazole | Phenylboronic acid | Cu₂O | - | MeOH | RT | 24 | 88 |
| 3 | Imidazole | 1,3-Dichloro-5-iodobenzene | Cu₂O / 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 24 | 86 |
| 4 | Pyrazole | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 18 | 92 |
Data is representative of typical yields for these classes of reactions and may vary for this compound. Regioselectivity is generally high for N1-arylation.
Application in Drug Development: Targeting Kinase Signaling Pathways
N1-functionalized this compound derivatives are of significant interest as kinase inhibitors. For example, they can be designed to target the ATP-binding pocket of kinases like FLT3, which is often mutated and constitutively active in acute myeloid leukemia (AML). Inhibition of FLT3 blocks downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for the proliferation and survival of leukemic cells.
Simplified FLT3 Signaling Pathway and Inhibition:
By developing a diverse library of N1-functionalized this compound derivatives using the protocols outlined above, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity against desired kinase targets.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 4-chloro-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4-chloro-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low conversion in the Suzuki coupling of this compound is a common challenge that can stem from several factors, primarily related to catalyst deactivation and the inherent reactivity of the substrate.
-
Catalyst Poisoning: The nitrogen atoms in the pyrazole ring, particularly the free N-H and the adjacent amino group, can act as Lewis bases and coordinate strongly to the palladium catalyst. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][2][3]
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in heteroaryl chlorides is less reactive towards oxidative addition compared to C-Br or C-I bonds. This is a common rate-determining step in the catalytic cycle.[4]
-
Inappropriate Ligand Choice: The use of standard, less bulky phosphine ligands (e.g., PPh₃) may not be sufficient to promote the challenging oxidative addition step or to stabilize the active palladium species, leading to catalyst decomposition.[5]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction rate and lead to catalyst deactivation.[1]
Q2: A significant amount of dehalogenated pyrazole (1H-pyrazol-3-amine) is being formed as a side product. What causes this and how can it be minimized?
A2: Dehalogenation is a well-documented side reaction in the Suzuki-Miyaura coupling of halogenated aminopyrazoles.[6][7][8] The primary mechanisms for this undesired reaction include:
-
Protodehalogenation: This can occur through various pathways, including the reaction of the halo-pyrazole with trace amounts of water or other proton sources in the reaction mixture.
-
Reductive Dehalogenation: The palladium catalyst itself can participate in pathways that lead to the removal of the chlorine atom.
To minimize dehalogenation:
-
Use Chloro or Bromo Analogs: Studies have shown that chloro and bromo derivatives of aminopyrazoles are often superior to their iodo counterparts, as they have a reduced propensity for dehalogenation.[6][8][9]
-
Optimize Reaction Conditions: Carefully screen bases and solvents. In some cases, a weaker base or an anhydrous solvent system might reduce the extent of protodehalogenation.
-
Employ Robust Catalytic Systems: Using highly active and stable catalyst systems, such as those based on Buchwald ligands or N-heterocyclic carbenes (NHCs), can favor the desired cross-coupling pathway over dehalogenation by accelerating the rate-limiting steps of the main catalytic cycle.[10][11]
Q3: My reaction mixture turns black, and I observe the formation of palladium black. What does this indicate and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.[1][12] This is often a consequence of:
-
Exposure to Oxygen: The active Pd(0) catalyst is sensitive to oxidation. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) can lead to its oxidation and subsequent precipitation.[1]
-
High Temperatures: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways.[1]
-
Insufficient Ligand Stabilization: If the ligand does not provide sufficient steric bulk and electron donation to stabilize the Pd(0) center, the catalyst is more prone to aggregation.[1]
To prevent the formation of palladium black:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Use Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) which are designed to stabilize the Pd(0) catalytic species.[1][10]
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screening experiment is often beneficial.
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand might be necessary to prevent catalyst aggregation. However, a large excess can sometimes inhibit the reaction.[1]
Troubleshooting Guides
Issue 1: Low Yield with Incomplete Conversion of Starting Material
This guide provides a systematic approach to troubleshoot low yields where a significant amount of this compound remains unreacted.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion.
Recommended Actions:
-
Catalyst & Ligand Screening: The choice of catalyst and ligand is critical for activating the C-Cl bond and preventing catalyst deactivation.
-
Base & Solvent Optimization: The reaction environment plays a crucial role in both catalyst stability and reaction kinetics.
-
Bases: Stronger, non-nucleophilic bases are often required.
-
Solvents: A mixture of an organic solvent and water is frequently beneficial for dissolving the inorganic base and facilitating the reaction.
-
-
Temperature Control: A balance must be struck between providing enough thermal energy to overcome the activation barrier and avoiding catalyst decomposition.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Highly active pre-catalyst for challenging heteroaryl chloride couplings.[6][10] |
| Ligand | XPhos (if not using a pre-catalyst) | Bulky, electron-rich ligand that promotes oxidative addition and stabilizes the catalyst.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Effective bases for Suzuki couplings of heteroaryl halides.[2][6] |
| Solvent | Dioxane/H₂O (4:1) or EtOH/H₂O (4:1) | Good solubility for both organic and inorganic reagents.[2][6] |
| Temperature | 80-110 °C | A good starting range for balancing reaction rate and catalyst stability.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and decomposition of the Pd(0) catalyst.[1] |
Issue 2: Predominant Formation of Side Products (Dehalogenation, Homocoupling)
This guide addresses scenarios where the desired product is formed in low yield, with significant amounts of byproducts such as 1H-pyrazol-3-amine (from dehalogenation) or biaryl products from the boronic acid (homocoupling).
Logical Relationship Diagram for Side Product Formation
Caption: Factors leading to common side products.
Recommended Actions:
-
Minimize Dehalogenation:
-
Protect the N-H group: If possible, protecting the pyrazole N-H with a suitable group (e.g., Boc, SEM) can prevent catalyst coordination and may reduce dehalogenation. This adds extra steps but can be effective.
-
Use a Bromo-analogue: If feasible, starting with 4-bromo-1H-pyrazol-3-amine can be advantageous as the C-Br bond is more reactive, potentially outcompeting the dehalogenation pathway.[6][9]
-
-
Reduce Boronic Acid Homocoupling:
-
Thorough Degassing: Homocoupling is often promoted by the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point based on successful literature precedents for similar substrates.[2][6] Optimization will likely be required.
Reaction Setup Workflow
Caption: Step-by-step reaction setup procedure.
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Seal the vial with a septum-containing cap.
-
Evacuate the vial under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed or no further conversion is observed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Yoneda Labs [yonedalabs.com]
Preventing dehalogenation side reactions with 4-chloro-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation and other side reactions during experiments with 4-chloro-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the chlorine atom on the pyrazole ring is replaced by a hydrogen atom.[1][2][3] This leads to the formation of an undesired byproduct, 1H-pyrazol-3-amine, reducing the yield of the desired coupled product and complicating purification.
Q2: How does the reactivity of this compound compare to its bromo and iodo analogs in cross-coupling reactions?
A2: The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[4] While 4-iodopyrazoles are the most reactive, they are also the most prone to dehalogenation.[4] this compound is more stable and less susceptible to dehalogenation, but it requires more active catalyst systems for efficient coupling.[1][2][3][4]
Q3: Is it necessary to protect the amine or pyrazole nitrogen of this compound before performing a cross-coupling reaction?
A3: Protection of the amine and/or the pyrazole nitrogen can be beneficial. The free amino group and the pyrazole N-H can coordinate to the metal center of the catalyst, potentially deactivating it.[1] N-protection, for example with a tert-butyloxycarbonyl (Boc) group, can prevent this and may also suppress dehalogenation side reactions.[5] However, the stability of the protecting group under the reaction conditions must be considered. Some studies have shown successful couplings with unprotected aminopyrazoles.[1][2][3]
Q4: What are the key factors that influence the extent of dehalogenation?
A4: The primary factors influencing dehalogenation are the choice of catalyst (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Bulky, electron-rich phosphine ligands, weaker inorganic bases, and anhydrous solvents generally help to minimize this side reaction.
Troubleshooting Guides for Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of 1H-pyrazol-3-amine (dehalogenated byproduct) is observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Data on Reaction Parameters and Dehalogenation Tendency:
| Palladium Precursor | Ligand | Base | Dehalogenation Tendency | Yield of Coupled Product |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | High | Low to Moderate |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Low | Moderate to High |
| XPhos Pd G2 | (internal) | K₂CO₃ | Low | High |
| PdCl₂(dppf) | (internal) | Cs₂CO₃ | Moderate | Moderate |
Note: This table provides general trends based on literature for similar substrates. Actual results may vary.
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminated product and formation of dehalogenated byproduct.
Troubleshooting Decision-Making Process:
Caption: Decision process for optimizing Buchwald-Hartwig amination.
Data on Reaction Parameters and Dehalogenation Tendency:
| Palladium Precursor | Ligand | Base | Dehalogenation Tendency | Yield of Coupled Product |
| Pd₂(dba)₃ | BINAP | NaOtBu | Moderate | Moderate |
| Pd(OAc)₂ | tBuDavePhos | NaOtBu | Low | High |
| Pd₂(dba)₃ | RuPhos | LHMDS | Low | High |
| Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ | High | Low |
Note: This table provides general trends based on literature for similar substrates. Actual results may vary.[6][7][8][9]
Sonogashira Coupling
Issue: Dehalogenation of this compound competes with alkyne coupling.
Troubleshooting and Optimization:
-
Catalyst System: For challenging substrates like chloropyrazoles, a higher catalyst loading might be necessary. Copper(I) iodide (CuI) is a common co-catalyst that can improve reaction rates.[10] Copper-free conditions are also possible but may require specific ligands.[11]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The choice and amount of base can be critical.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly employed.
-
Temperature: While many Sonogashira couplings proceed at room temperature for more reactive halides, 4-chloropyrazoles may require heating.[10]
Data on Reaction Parameters and Dehalogenation Tendency:
| Palladium Catalyst | Co-catalyst | Base | Dehalogenation Tendency | Yield of Coupled Product |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Moderate to High | Low to Moderate |
| Pd(PPh₃)₄ | CuI | DIPEA | Moderate | Moderate |
| Pd₂(dba)₃ / XPhos | CuI | Cs₂CO₃ | Low | Moderate to High |
| PdCl₂(PPh₃)₂ | None | TBAF | Low | Moderate |
Note: This table provides general trends based on literature for similar substrates. Actual results may vary.[10][11][12]
Detailed Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the amino group and/or the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add triethylamine (Et₃N, 1.1 equiv.) or another suitable non-nucleophilic base to the stirred solution.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the Boc-protected this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of (Boc-protected) this compound with an arylboronic acid.
-
Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add the (Boc-protected) this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%), or a pre-catalyst like XPhos Pd G2 (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) for the required time (typically 2-18 hours). Microwave irradiation can also be used to accelerate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography.
Mandatory Visualization
Signaling Pathway: Pyrazole Derivatives as JAK-STAT Inhibitors
Many pyrazole-containing compounds are potent kinase inhibitors.[13][14] For instance, Ruxolitinib, which features a pyrazole core, is an inhibitor of Janus kinases (JAKs), key enzymes in the JAK-STAT signaling pathway.[15][16][17] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[15][16][18]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hematologic Kinase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Optimization of base and ligand for Buchwald-Hartwig amination of 4-chloro-1H-pyrazol-3-amine
Topic: Optimization of Base and Ligand for the Buchwald-Hartwig Amination of 4-chloro-1H-pyrazol-3-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?
A1: The primary challenges with this substrate are twofold:
-
Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides and iodides in the Buchwald-Hartwig amination. This is due to the stronger carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Substrate Complexity: The presence of a free amino group at the 3-position and the pyrazole ring itself can lead to side reactions or catalyst inhibition. The pyrazole nitrogen and the exocyclic amine can potentially coordinate to the palladium catalyst, hindering its activity.[2]
Q2: Which palladium precursors are suitable for this reaction?
A2: Commonly used palladium precursors for Buchwald-Hartwig amination include Pd₂(dba)₃ and Pd(OAc)₂. Pre-catalysts, which are more stable and form the active catalytic species in situ, are often preferred for cleaner reactions.[3][4]
Q3: What is the general role of the base in the Buchwald-Hartwig amination?
A3: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine coupling partner, forming the corresponding amide, which then participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[5]
Q4: Can the free amino group on the pyrazole ring interfere with the reaction?
A4: Yes, the 3-amino group can potentially interfere in a few ways. It can compete with the desired amine coupling partner for coordination to the palladium center. Additionally, under certain conditions, it could lead to self-coupling or other side reactions. While there is limited direct data on this specific substrate, it is a critical consideration for optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for an aryl chloride. 3. Insufficiently strong base. 4. Poor solubility of reagents. 5. Reaction temperature is too low. | 1. Use a fresh palladium source or a pre-catalyst. 2. Switch to a more electron-rich and bulky phosphine ligand such as XPhos, RuPhos, or a Josiphos-type ligand.[6][7] 3. Use a stronger base like NaOtBu or LHMDS.[4] 4. Try a different solvent system (e.g., dioxane, toluene, or THF) to ensure all components are well-dissolved.[3] 5. Increase the reaction temperature, potentially using microwave irradiation for better heat transfer and shorter reaction times.[8] |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. The ligand is not sterically hindering enough. 2. The reaction temperature is too high. 3. The choice of base is promoting side reactions. | 1. Employ a bulkier ligand to favor reductive elimination over other pathways. 2. Optimize the temperature; sometimes a lower temperature can reduce side product formation. 3. Screen different bases; a weaker base like Cs₂CO₃ or K₃PO₄ might be beneficial if the substrate is sensitive.[9] |
| Inconsistent Results | 1. Presence of oxygen or moisture. 2. Impurities in starting materials or solvent. | 1. Ensure rigorous inert atmosphere conditions using Schlenk techniques or a glovebox. Degas the solvent thoroughly. 2. Purify all starting materials and use anhydrous solvents. |
| Difficulty in Product Isolation | 1. Product is coordinating to the palladium catalyst. 2. Emulsion formation during workup. | 1. Consider a post-reaction treatment with a strong ligand or a scavenger to liberate the product. 2. Adjust the pH of the aqueous phase during workup or use a different solvent system for extraction. |
Data Presentation: Ligand and Base Optimization
Table 1: Ligand Screening for the Amination of 4-iodo-1H-1-tritylpyrazole with Piperidine *
| Ligand | Yield (%) |
| tBuDavePhos | 92 |
| XPhos | 85 |
| SPhos | 78 |
| P(o-tol)₃ | 55 |
*Reaction conditions: 4-iodo-1H-1-tritylpyrazole, piperidine, Pd₂(dba)₃, ligand, K₃PO₄, dioxane, 100 °C.[1]
Table 2: Halogen Reactivity in the Amination of 4-halo-1H-1-tritylpyrazoles with Piperidine *
| Substrate | Yield (%) |
| 4-iodo-1H-1-tritylpyrazole | 92 |
| 4-bromo-1H-1-tritylpyrazole | 75 |
| 4-chloro-1H-1-tritylpyrazole | 30 |
*Reaction conditions: 4-halo-1H-1-tritylpyrazole, piperidine, Pd₂(dba)₃, tBuDavePhos, K₃PO₄, dioxane, 100 °C.[1]
These tables illustrate that tBuDavePhos is a highly effective ligand for the pyrazole core and that the chloro-substituted pyrazole is the most challenging substrate, requiring more forcing conditions or a more optimized catalyst system.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides [10]
This protocol is a general starting point and should be optimized for the specific substrate.
-
Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound (1.0 equiv) and the desired amine coupling partner (1.2 equiv).
-
Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low or no conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. research.rug.nl [research.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-arylated 4-chloro-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of N-arylated 4-chloro-1H-pyrazol-3-amine derivatives. These compounds are of significant interest in medicinal chemistry, often serving as scaffolds for kinase inhibitors. This guide will address common challenges encountered during their purification, providing practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of N-arylated this compound derivatives.
Q1: I have a complex mixture of products after my N-arylation reaction (Buchwald-Hartwig or Ullmann coupling). What are the likely impurities?
A1: N-arylation reactions can often lead to a variety of side products. Common impurities include:
-
Unreacted Starting Materials: Residual this compound and aryl halide.
-
Regioisomers: N-arylation can sometimes occur on different nitrogen atoms of the pyrazole ring, leading to isomeric products that can be difficult to separate due to similar polarities.
-
Hydrodehalogenation Product: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the aryl halide can be reduced, replacing the halide with a hydrogen atom. This results in an arene byproduct.
-
Homocoupling of Aryl Halide: The formation of biaryl compounds from the coupling of two aryl halide molecules can occur, particularly in Ullmann reactions.
-
Products of Ligand Arylation: In some cases, the phosphine ligand used in palladium-catalyzed couplings can undergo arylation.
-
Double Arylation: If using a primary amine, double arylation can sometimes be a side reaction.
Q2: My crude product is highly colored (yellow/brown). How can I remove these colored impurities?
A2: Colored impurities are common in cross-coupling reactions. Here are a few strategies to address this:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to a loss of your desired product.
-
Column Chromatography: Normal-phase column chromatography on silica gel is often effective at separating colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing colored impurities, as they may remain in the mother liquor.
Q3: I am struggling to separate my desired N-arylated product from the unreacted starting materials by column chromatography. What can I do?
A3: Co-elution of products with starting materials is a common challenge. Consider the following adjustments to your chromatography protocol:
-
Solvent System Optimization: Carefully screen different solvent systems using thin-layer chromatography (TLC) to find a system that provides the best separation (ΔRf). A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. Gradually increasing the polarity of the eluent may help to resolve the compounds.
-
Use of a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for amine-containing compounds. Reverse-phase chromatography (e.g., using a C18 column) is another powerful option, particularly if the impurities have significantly different polarities.
-
Acid/Base Wash: Before chromatography, an acidic wash (e.g., with dilute HCl) can protonate your basic amine product, allowing you to extract it into the aqueous phase and separate it from non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover your product.
Q4: My recrystallization attempts are failing. The product either oils out or the yield is very low. What should I try?
A4: Successful recrystallization depends heavily on the choice of solvent. Here are some troubleshooting tips:
-
Solvent Selection: The ideal solvent will dissolve your compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water).
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexanes.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Controlling Cooling Rate: Allowing the solution to cool slowly to room temperature before placing it in an ice bath can lead to the formation of larger, purer crystals. Rapid cooling can cause the product to precipitate as an amorphous solid or oil.
Quantitative Data Summary
The following table summarizes representative purification data for N-arylated pyrazole derivatives from the literature. Note that yields and purity can vary significantly based on the specific substrates, reaction conditions, and purification method employed.
| Compound Class | Purification Method | Yield (%) | Purity (%) | Reference |
| N-Aryl-4-iodopyrazoles | Flash column chromatography on silica gel | 60-95 | >95 | Based on general literature procedures |
| 1-(4-chlorophenyl)-1H-pyrazol-3-amine | Silica gel chromatography followed by reverse-phase chromatography | 57 | >98 | Patent WO2018/107056 |
| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Recrystallization from ethanol | 87.4 | >99 | Literature synthesis of a related pyrazole |
| 1-Aryl-3,5-dimethylpyrazoles | Column chromatography (silica gel, hexanes/ethyl acetate) | 75-90 | >98 | General literature on pyrazole synthesis |
Experimental Protocols
Protocol 1: Purification of 1-(4-chlorophenyl)-1H-pyrazol-3-amine via a Two-Step Chromatographic Method
This protocol is adapted from patent WO2018/107056 and is suitable for the purification of a crude reaction mixture containing regioisomers and other impurities.
Materials:
-
Crude 1-(4-chlorophenyl)-1H-pyrazol-3-amine
-
Silica gel for column chromatography
-
Heptane
-
Ethyl acetate
-
C18 reverse-phase chromatography column
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Initial Purification by Silica Gel Chromatography:
-
Prepare a silica gel column (e.g., 40g for a small-scale reaction).
-
Equilibrate the column with a non-polar solvent such as heptane.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute the column with a linear gradient of 0-30% ethyl acetate in heptane.
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product and its regioisomer.
-
Combine the fractions containing the mixture of isomers and concentrate under reduced pressure.
-
-
Final Purification by Reverse-Phase Chromatography:
-
Prepare a C18 reverse-phase chromatography column.
-
Dissolve the partially purified material from the previous step in a suitable solvent.
-
Elute the column with a gradient of 10-50% acetonitrile in water with a TFA modifier.
-
Collect the fractions containing the pure desired product.
-
Combine the pure fractions and wash with a saturated sodium bicarbonate solution to neutralize the TFA.
-
Extract the product into ethyl acetate.
-
Dry the combined organic extracts over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure 1-(4-chlorophenyl)-1H-pyrazol-3-amine.[1]
-
Visualizations
Experimental Workflow for Purification
Caption: A general two-step chromatographic purification workflow for N-arylated pyrazol-3-amine derivatives.
Relevant Signaling Pathway: FLT3 Signaling in Acute Myeloid Leukemia (AML)
N-arylated this compound derivatives are being investigated as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is often mutated in Acute Myeloid Leukemia (AML).
References
Technical Support Center: HPLC Method Development for 4-chloro-1H-pyrazol-3-amine Reaction Monitoring
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the reaction monitoring of 4-chloro-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC method to monitor a reaction involving this compound?
A good starting point is a Reverse-Phase HPLC (RP-HPLC) method.[1][2][3][4] Given that this compound is a polar compound containing a basic amine group, a C18 column is a common choice.[1] The mobile phase should consist of an organic solvent like acetonitrile or methanol and an aqueous buffer with an acidic modifier.[1][2] A typical starting condition would use a gradient elution to effectively separate the polar starting material from potentially less polar products or impurities. Detection is commonly performed using a UV detector, for which an appropriate wavelength must be determined.
Q2: I am observing significant peak tailing for this compound. What is the primary cause and how can I fix it?
Peak tailing is the most common issue for basic compounds like this compound.[5][6][7] The primary cause is the interaction between the basic amine group on your analyte and ionized residual silanol groups on the surface of standard silica-based HPLC columns.[5][7][8]
To fix this, you can:
-
Lower the mobile phase pH: Operating at a low pH (e.g., 2.5-3.0) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid protonates the silanol groups, minimizing these secondary interactions.[5][9]
-
Use a modern, end-capped column: High-purity silica columns with advanced end-capping are designed to have minimal residual silanols.[8]
-
Select a specialized column: Consider columns with polar-embedded phases or charged surface hybrid (CSH) technology that provide shielding from silanol interactions.[8][9]
Q3: My analyte has poor retention and elutes very early, close to the solvent front. How can I increase its retention time?
Poor retention of polar compounds is a common challenge on traditional C18 columns.[9][10] To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a more suitable stationary phase: Consider a polar-embedded or an aqueous-stable C18 column that is more resistant to "hydrophobic collapse" when using highly aqueous mobile phases.
-
Explore HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that provides excellent retention.[9]
Q4: What is the best practice for preparing samples from a reaction mixture for HPLC analysis?
Proper sample preparation is critical for accurate results and protecting your HPLC column.[11][12]
-
Quench the Reaction: Stop the reaction at your desired time point using an appropriate quenching agent or by rapid cooling.
-
Dilute the Sample: Dilute a small aliquot of the reaction mixture in a solvent that is compatible with your mobile phase.[13] Ideally, the sample solvent should be weaker than or of similar strength to the initial mobile phase to prevent peak distortion.[9][14]
-
Filter the Sample: It is mandatory to filter the diluted sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could clog the column or system tubing.[13][14]
-
Consider Extraction: For very complex matrices, a cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering components.[11][12][15]
Troubleshooting Guide
Issue: Poor Peak Shape
| Question | Answer |
| Why is my peak tailing? | The most likely cause is secondary interaction between the basic amine of your analyte and acidic silanols on the column packing.[5][7] Other causes include column overload (injecting too much sample), a partially blocked column frit, or a void at the column inlet.[5][9] |
| How can I use the mobile phase to fix peak tailing? | Lower the mobile phase pH to around 2.5-3.0 using an acid like 0.1% TFA or formic acid to suppress silanol ionization.[5][9] You can also try increasing the buffer concentration (typically in the 10-50 mM range) to improve peak symmetry.[9] |
| Which column should I use to prevent tailing? | Use a high-purity, base-deactivated, or end-capped column.[5][8] Columns with polar-embedded groups or other shielding technologies are specifically designed to improve peak shape for basic compounds.[8][9] If tailing suddenly appears on a previously good column, the column may be contaminated or degraded and may need flushing or replacement.[9] |
| Could my sample injection be causing peak tailing? | Yes. Injecting too high a concentration can lead to mass overload and tailing.[5][9] Try diluting your sample. Also, ensure your sample solvent is not significantly stronger than your mobile phase, as this can cause peak distortion.[9] |
Issue: Inconsistent or Drifting Retention Times
| Question | Answer |
| Why are my retention times shifting between injections? | Retention time shifts can be caused by several factors, including insufficient column equilibration time between runs, changes in mobile phase composition, or fluctuations in column temperature.[16] Leaks in the pump or inconsistent flow rates are also common culprits.[16] |
| My retention times are consistently decreasing over a sequence. What's happening? | This often points to a lack of proper column equilibration, especially if you are running a gradient and have a short post-run time.[10] It can also indicate that the stationary phase is changing or degrading over time. |
Issue: System Performance Problems
| Question | Answer |
| My system pressure is fluctuating wildly or is too high/low. What should I do? | Pressure fluctuations are often caused by air bubbles in the pump or leaks in the system.[7][16][17] Purge the pump thoroughly to remove bubbles and check all fittings for leaks. High backpressure usually indicates a blockage, often at the guard column or the inlet frit of the analytical column.[17] Low pressure points to a significant leak or a failed pump seal.[16][17] |
| What causes a noisy or drifting baseline? | A noisy baseline can result from an inadequately degassed mobile phase, contaminated solvents, a dirty detector flow cell, or detector lamp failure.[7][17] A drifting baseline may be due to the column not being fully equilibrated with the mobile phase or changes in the mobile phase composition during the run.[17] |
Experimental Protocols
Protocol 1: Recommended Starting RP-HPLC Method
This protocol provides a robust starting point for method development. Optimization will be required based on the specific reaction mixture.
| Parameter | Specification |
| HPLC System | Standard analytical HPLC with a gradient pump, autosampler, column oven, and UV-Vis or DAD detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C. |
| Detection Wavelength | 210 nm (or an experimentally determined λmax for the analyte). |
| Injection Volume | 10 µL. |
| Gradient Program | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B in 1 minute, and equilibrate at 5% B for 5 minutes. |
Protocol 2: Sample Preparation from a Reaction Mixture
-
Withdraw 100 µL from the reaction vessel at a specific time point.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a suitable solvent (e.g., the initial mobile phase composition) in a 1.5 mL microcentrifuge tube. This creates an initial 1:10 dilution.
-
Vortex the tube for 10 seconds to ensure homogeneity.
-
Perform further serial dilutions as necessary to bring the analyte concentration into the linear range of the detector. A typical final concentration for analysis is in the range of 10-100 µg/mL.[1]
-
Filter the final diluted sample through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.[13]
-
Cap the vial and place it in the autosampler for injection.
Visual Guides and Workflows
Caption: Workflow for HPLC method development.
Caption: Troubleshooting logic for peak tailing.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. organomation.com [organomation.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. fishersci.pt [fishersci.pt]
- 16. labcompare.com [labcompare.com]
- 17. pharmahealthsciences.net [pharmahealthsciences.net]
Technical Support Center: Managing Regioselectivity for 4-chloro-1H-pyrazol-3-amine
Welcome to the technical support center for 4-chloro-1H-pyrazol-3-amine reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and why is regioselectivity a challenge?
A1: this compound possesses multiple nucleophilic and reactive sites, leading to potential challenges in achieving regioselectivity. The key sites are:
-
N1 and N2 Nitrogens: The pyrazole ring contains two nitrogen atoms. The N1 position (pyrrole-like) and the N2 position (pyridine-like) are both nucleophilic and can undergo reactions like alkylation, arylation, and acylation.[1] The molecule exists in a tautomeric equilibrium, which can further complicate selective reactions.
-
Exocyclic Amine (C3-NH2): The amine group at the C3 position is also a potent nucleophile and can compete with the ring nitrogens for electrophiles, particularly in acylation reactions.
-
C4-Chloro Position: The chlorine atom at the C4 position is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2]
Controlling which of these sites reacts is crucial for synthesizing the desired target molecule and avoiding difficult-to-separate isomeric mixtures.
References
Troubleshooting poor solubility of 4-chloro-1H-pyrazol-3-amine derivatives
Welcome to the technical support center for 4-chloro-1H-pyrazol-3-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the common challenge of poor aqueous solubility with this important class of compounds.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered during experimental work.
Q1: I observed a cloudy precipitate in my assay plate after adding my this compound derivative. What is the primary cause?
A: Precipitation of a test compound in an aqueous assay buffer is most commonly due to its low intrinsic aqueous solubility.[1] Pyrazole derivatives, in particular, are often characterized by poor water solubility, which can pose challenges for in vitro and in vivo studies.[2][3] Many organic compounds are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[1]
Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate in the final assay buffer?
A: A clear stock solution in DMSO does not guarantee solubility in the final aqueous buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound fails to remain dissolved when rapidly diluted into an environment where it is thermodynamically less stable in solution.[1]
Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain solubility and avoid artifacts?
A: While there is no universal rule, a final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[1] Exceeding this range not only increases the risk of compound precipitation but may also introduce off-target or toxic effects on the biological system (e.g., cells, enzymes), which can confound your results.[1] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including controls.
Q4: How can the pH or composition of my assay buffer affect the solubility of my compound?
A: Both pH and buffer components can significantly influence compound solubility. The amine group (-NH2) on the pyrazole ring is basic and can be protonated at acidic pH to form a more soluble salt.[4] Therefore, adjusting the buffer to a lower pH (e.g., pH 6.0) may improve solubility. Conversely, certain salts in a buffer can decrease solubility through the "common ion effect" or "salting out."[5]
Q5: Is it possible that my target protein is precipitating, not my compound?
A: Yes, this is a possibility, especially when working with highly concentrated protein solutions.[6] To rule this out, you should always run a control experiment that includes the compound in the assay buffer without the protein or enzyme. If you still observe precipitation, the issue is with the compound's solubility.[7]
Part 2: Troubleshooting Guide & Solubilization Strategies
This section provides a systematic approach to diagnosing and solving solubility issues.
Troubleshooting Workflow
When precipitation is observed, a structured approach can quickly identify the cause and solution. The workflow below outlines the key decision points in troubleshooting poor solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Stability of 4-chloro-1H-pyrazol-3-amine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-chloro-1H-pyrazol-3-amine under various experimental conditions. The following information is based on established principles of organic chemistry and forced degradation studies of related pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a heterocyclic amine, and its stability is influenced by the presence of the chloro, amino, and pyrazole functional groups. As with many substituted pyrazoles, it is susceptible to degradation under harsh acidic and basic conditions, as well as through oxidation and photolysis. The pyrazole ring itself is relatively stable, but the substituents can influence its reactivity.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. This may increase its susceptibility to hydrolysis. Under strong basic conditions, the pyrazole ring's N-H proton can be abstracted, forming an anion that might be more reactive or prone to rearrangement. Generally, neutral or near-neutral pH conditions are recommended for storage and handling to minimize degradation.
Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?
A3: Under acidic conditions, hydrolysis of the amino group to a hydroxyl group is a potential degradation pathway, which could be followed by further reactions. The chloro group may also be susceptible to nucleophilic substitution, although this is generally less likely on an aromatic ring without specific activation. Under basic conditions, in addition to potential hydrolysis, there is a possibility of rearrangement or dimerization reactions, especially at elevated temperatures.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, as the amino group and the electron-rich pyrazole ring can be susceptible to oxidation.[1] Also, avoid strong acids and bases for prolonged periods, especially at elevated temperatures, to prevent degradation. Exposure to UV light may also lead to photolytic degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after sample preparation in acidic mobile phase. | Acid-catalyzed degradation of this compound. | Buffer the mobile phase to a pH between 5 and 7. If acidic conditions are necessary for chromatography, prepare the sample in a neutral solvent and inject it immediately. Minimize the time the sample spends in the acidic mobile phase before injection. |
| Loss of compound over time when stored in a basic solution (e.g., for a reaction). | Base-catalyzed degradation of the compound. | If possible, perform the reaction at a lower temperature to slow down the degradation rate. Consider using a weaker base or a non-aqueous solvent system if compatible with the reaction. Monitor the reaction progress closely to minimize reaction time. |
| Discoloration of the solid compound upon storage. | Potential oxidation or photolytic degradation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay buffer. | Assess the stability of this compound in the specific assay buffer under the assay conditions (time, temperature). If degradation is observed, consider preparing fresh stock solutions for each experiment or identify a more suitable buffer system. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours. Take samples at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Before analysis, neutralize the samples with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for 24 hours. Take samples at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Before analysis, neutralize the samples with an appropriate amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 2 | 5.2 | 4-chloro-1H-pyrazol-3-ol |
| 8 | 15.8 | 4-chloro-1H-pyrazol-3-ol, Unknown A | |
| 24 | 35.1 | 4-chloro-1H-pyrazol-3-ol, Unknown A, Unknown B | |
| 0.1 M NaOH, 60°C | 2 | 8.9 | Dimerized product |
| 8 | 25.4 | Dimerized product, Ring-opened product | |
| 24 | 52.7 | Dimerized product, Ring-opened product, Unknown C |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Aminopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving aminopyrazole substrates.
Troubleshooting Guides
Guide 1: Low or No Product Formation in Palladium-Catalyzed Cross-Coupling
If you are observing poor performance in your Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions with aminopyrazole substrates, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture
Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products.
-
Observation: Significant amount of unreacted starting materials.
-
Observation: Presence of dehalogenated aminopyrazole.
Step 2: Address Catalyst Poisoning
If you suspect catalyst poisoning is the primary issue, consider the following strategies:
-
Strategy 1: Employ Robust Ligands. Standard phosphine ligands can be ineffective. Switch to sterically hindered, electron-rich dialkylbiaryl phosphine ligands which can promote faster catalytic turnover, outcompeting the poisoning process.[1]
-
Strategy 2: Use a Pre-catalyst. Using a well-defined palladium pre-catalyst can lead to more consistent generation of the active Pd(0) species.[1][2]
-
Strategy 3: N-Protection of the Aminopyrazole. Protecting the pyrazole nitrogen can prevent its coordination to the palladium center. However, this adds extra steps to your synthesis.
-
Strategy 4: Slow Addition. Slowly adding the aminopyrazole coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.
Step 3: Mitigate Dehalogenation
If dehalogenation is the dominant side reaction:
-
Strategy 1: Switch the Halogen. Bromo and chloro-aminopyrazoles are generally less prone to dehalogenation than their iodo counterparts.[1][4][6][7]
-
Strategy 2: Optimize the Base and Solvent. The choice of base and solvent can significantly impact the extent of dehalogenation. Weaker bases and aprotic solvents are often preferred.
-
Strategy 3: Lower the Reaction Temperature. Higher temperatures can increase the rate of dehalogenation.[5] Try running the reaction at a lower temperature for a longer duration.
Guide 2: Persistent Low Yields - Considering a Switch to Copper Catalysis
If palladium-catalyzed methods consistently fail or provide low yields, copper-catalyzed Ullmann-type couplings can be an effective alternative for C-N bond formation with aminopyrazoles.[12][13][14][15][16][17]
-
Advantages of Copper Catalysis:
-
Generally less expensive than palladium.
-
Can be less sensitive to poisoning by nitrogen heterocycles.
-
Often effective for coupling with aryl chlorides, which are challenging substrates for palladium.
-
-
Typical Conditions:
-
Catalyst: CuI, Cu(OAc)₂, or Cu₂O.
-
Ligand: L-proline, N,N-dimethylglycine, or other chelating ligands can accelerate the reaction.[13]
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: DMF or DMSO.
-
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 4-bromo-aminopyrazole is sluggish. What should I try first?
A1: The first step is to ensure your catalyst system is robust enough for this challenging substrate. Switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos, preferably in the form of a pre-catalyst like XPhos Pd G2.[1][2] Also, ensure your reagents are anhydrous and the reaction is performed under an inert atmosphere.
Q2: I'm seeing a lot of my terminal alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with an iodo-aminopyrazole. How can I prevent this?
A2: Alkyne homocoupling is a common side reaction, especially with copper co-catalysts.[18][19] To minimize it, ensure strictly anaerobic conditions by thoroughly degassing your solvents.[18][19] You can also try a copper-free Sonogashira protocol or slowly add the terminal alkyne to the reaction mixture.[19]
Q3: Is it necessary to protect the NH of the pyrazole ring or the amino group before cross-coupling?
A3: While not always necessary, N-protection can significantly improve reaction outcomes by preventing catalyst inhibition.[1] If you are consistently observing low yields or catalyst deactivation, protecting the pyrazole nitrogen with a group like Boc or trityl is a viable strategy. The free amino group can also contribute to catalyst poisoning, though often to a lesser extent than the pyrazole nitrogens.
Q4: What is the general reactivity order for halo-aminopyrazoles in palladium-catalyzed cross-coupling reactions?
A4: The general reactivity order follows the carbon-halogen bond strength: I > Br > Cl.[5] However, iodo-aminopyrazoles are also the most susceptible to dehalogenation.[1][4][5][6][7][8] Therefore, bromo- or even chloro-aminopyrazoles may provide a better overall yield despite requiring more forcing conditions.[1][6][7]
Q5: My Buchwald-Hartwig amination of a chloro-aminopyrazole is not working. What are some key considerations?
A5: Aryl chlorides are challenging substrates for Buchwald-Hartwig amination due to the strong C-Cl bond. Success with these substrates often requires highly active catalyst systems.[20] Use a bulky, electron-rich ligand such as XPhos or tBuBrettPhos, often in combination with a strong, non-coordinating base like NaOtBu or LHMDS. Elevated temperatures may also be necessary. If palladium catalysis fails, consider a copper-catalyzed Ullmann coupling.
Data Presentation
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine with p-tolylboronic acid
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Dehalogenation (%) |
| 1 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2 | 89 |
| 2 | XPhos Pd G2 | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 16 | 75 |
| 3 | Pd(OAc)₂ | XPhos | K₂CO₃ | EtOH/H₂O | 100 | 12 | 57 | 35 |
| 4 | XPhos Pd G2 | - | K₂CO₃ | EtOH/H₂O | 135 (µW) | 0.33 | 78 | 7 |
Data synthesized from literature reports.[2]
Table 2: Reactivity of Halogenated Aminopyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Iodo | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate | Prone to significant dehalogenation.[1][4][6][7] |
| Bromo | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 135 (µW) | High | Good balance of reactivity and stability.[1][2] |
| Chloro | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 120 | Moderate to High | Requires more active catalyst systems and higher temperatures. |
This table provides a general comparison based on literature findings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-aminopyrazole
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-aminopyrazole (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Chloro-aminopyrazole
This reaction is sensitive to air and moisture. Proper inert atmosphere techniques are crucial.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-chloro-aminopyrazole (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with stirring to the required temperature (typically 100-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Visualizations
Caption: Mechanism of catalyst poisoning by aminopyrazole substrates.
Caption: Troubleshooting workflow for aminopyrazole cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 17. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Enhancing C-N Bond Formation with 4-chloro-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reactivity of 4-chloro-1H-pyrazol-3-amine for C-N bond formation. The content is structured to address specific experimental challenges with actionable solutions.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during C-N cross-coupling reactions, such as Buchwald-Hartwig amination and Ullmann condensation, with this compound.
Q1: My C-N coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I improve it?
A1: Low reactivity of this compound in C-N coupling is a common challenge due to the electron-rich nature of the pyrazole ring and the relatively strong C-Cl bond. Here are several factors to consider and troubleshoot:
-
Catalyst System: The choice of catalyst and ligand is critical. For palladium-catalyzed (Buchwald-Hartwig type) reactions, standard catalysts may be insufficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands which are known to promote the challenging oxidative addition of aryl chlorides. Consider using pre-formed palladium precatalysts for better reproducibility.
-
-
Reaction Temperature: The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring higher temperatures for activation.
-
Recommendation: Gradually increase the reaction temperature. Microwave irradiation can be an effective method to achieve uniform and rapid heating, which can significantly shorten reaction times and improve yields.
-
-
Base Selection: The choice of base can influence catalyst activity and substrate stability.
-
Recommendation: For unprotected pyrazoles, a strong, non-nucleophilic base is often preferred. However, if functional group compatibility is an issue, screening weaker bases may be necessary, though this might require more forcing conditions.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Q2: I am observing significant side products in my reaction. What are the common side reactions and how can I minimize them?
A2: The structure of this compound presents multiple reactive sites, which can lead to undesired side reactions.
-
Dehalogenation: This is the reduction of the C-Cl bond, resulting in the formation of 1H-pyrazol-3-amine.
-
Mitigation: This can be promoted by certain bases or by catalyst decomposition. Try screening different bases or using a more stable palladium precatalyst. Protecting the pyrazole N-H can sometimes reduce the propensity for dehalogenation.
-
-
Homocoupling: Dimerization of the starting materials can occur, particularly with the amine coupling partner.
-
Mitigation: Ensure a thoroughly deoxygenated reaction environment, as oxygen can promote homocoupling. The use of bulky ligands can also disfavor this side reaction.
-
-
Reaction at Multiple Sites: this compound has three potential sites for reaction: the C4-position (desired), the C3-amino group, and the pyrazole N-H.
-
Mitigation: To ensure regioselectivity, a protecting group strategy may be necessary. The pyrazole N-H is acidic and can be deprotonated, leading to N-arylation. The C3-amino group is also nucleophilic. Protecting one or both of these sites can direct the reaction to the C4-position.
-
Q3: Should I protect the pyrazole N-H or the C3-amino group before attempting the C-N coupling?
A3: A protecting group strategy can significantly improve the outcome of the reaction by preventing side reactions and enhancing the reactivity at the desired position.
-
N-H Protection: The pyrazole N-H is acidic and can compete in coupling reactions. Protecting this position can prevent N1-arylation and potential catalyst inhibition.
-
Recommended Groups: A trityl (Tr) group can be used to protect the pyrazole nitrogen. Other options include Boc or SEM groups, which can be installed and removed under specific conditions.
-
-
C3-Amino Group Protection: While the C3-amino group is nucleophilic, it is often less reactive in cross-coupling reactions compared to the deprotonated pyrazole N-H.
-
Consideration: If N-arylation of the C3-amino group is observed, protection with a group like Boc may be necessary. However, this adds extra steps to the synthesis. It is often preferable to first optimize the reaction conditions with the unprotected amine.
-
Q4: Which coupling reaction, Buchwald-Hartwig or Ullmann, is more suitable for this compound?
A4: Both methodologies have their advantages and disadvantages for this substrate.
-
Buchwald-Hartwig (Palladium-catalyzed): This is generally the more versatile and widely used method for C-N bond formation.
-
Advantages: High functional group tolerance and a wide range of well-defined catalysts and ligands are available.
-
Challenges: Aryl chlorides are challenging substrates, and the presence of the free amino group can complicate the reaction.
-
-
Ullmann Condensation (Copper-catalyzed): This can be a good alternative, especially for certain amine nucleophiles.
-
Advantages: Copper is less expensive than palladium. Modern protocols with ligands allow for milder reaction conditions than traditional Ullmann reactions.
-
Challenges: Often requires higher temperatures than palladium-catalyzed reactions and may have a more limited substrate scope. For alkylamines bearing β-hydrogens, a copper-catalyzed approach might be more successful than a palladium-catalyzed one.[1]
-
Ultimately, the choice of method may require empirical screening to determine the optimal conditions for a specific amine coupling partner.
Data Presentation
Due to the limited availability of direct quantitative data for C-N coupling reactions of this compound in the literature, the following tables provide representative conditions for related 4-halopyrazole systems. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Palladium-Catalyzed C-N Coupling of 4-Halopyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | 160 (MW) | 0.17 | Low | 4-chloro-1-tritylpyrazole | 4-chloropyrazoles show lower reactivity compared to bromo or iodo analogs.[1] |
| Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (2.0) | Toluene | 90 | 24 | 60 | 4-bromo-1-tritylpyrazole | Demonstrates the higher reactivity of the bromo-derivative.[1] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80-110 | 12-24 | Good | 4-bromopyridine | A general system for electron-rich heteroaryl halides. |
Table 2: Representative Conditions for Copper-Catalyzed C-N Coupling of 4-Iodopyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| CuI (20) | 1,10-phenanthroline (40) | K₂CO₃ (2.0) | DMF | 110 | 24 | 63 | 4-iodo-1-tritylpyrazole | Effective for coupling with alkylamines bearing β-hydrogens.[1] |
| CuI (10) | None | K₂CO₃ (2.0) | DMSO | 120 | 24 | Moderate | 4-iodopyrazole | Ligand-free conditions are possible but may require higher temperatures. |
Experimental Protocols
The following are general procedures for Buchwald-Hartwig and Ullmann-type C-N coupling reactions that can be adapted and optimized for this compound.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann-Type C-N Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (e.g., 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2-2.0 equiv).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).
-
Reaction: Heat the mixture to a high temperature (e.g., 100-160 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Technical Support Center: Scale-up Synthesis of 4-chloro-1H-pyrazol-3-amine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-chloro-1H-pyrazol-3-amine and its derivatives. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process workflow diagrams to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis and purification of this compound derivatives.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient mixing.[1][2] 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials or reagents. 3. Poor Quality Starting Materials: Impurities in reactants can lead to side reactions and reduced yield.[2] 4. Product Degradation: The desired product may be unstable under the reaction or work-up conditions. 5. Loss during Work-up/Purification: Significant product loss can occur during extraction, filtration, or crystallization steps.[1][3] | 1. Reaction Optimization: - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[2][3] - Gradually increase the reaction temperature, while monitoring for byproduct formation. - Ensure efficient agitation, especially in larger reactors, to prevent localized "hot spots" and ensure homogeneity.[4] 2. Stoichiometry Adjustment: - Carefully verify the molar equivalents of all reagents. Consider a slight excess of the less expensive reagent to drive the reaction to completion. 3. Reagent Purity Check: - Analyze the purity of starting materials via NMR, GC-MS, or HPLC before use. 4. Condition Modification: - If product degradation is suspected, consider running the reaction at a lower temperature for a longer duration.[1] - Ensure work-up conditions are not overly acidic or basic if the product is pH-sensitive. 5. Work-up/Purification Optimization: - Optimize solvent choice for extraction and crystallization to maximize recovery.[2] - Ensure complete precipitation before filtration and wash the product cake with a minimal amount of cold solvent.[3] |
| Impurity Formation | 1. Formation of Regioisomers: A common issue in pyrazole synthesis, leading to a mixture of isomers that can be difficult to separate.[2] 2. Over-chlorination/Side-chain Chlorination: Use of harsh chlorinating agents or improper reaction control can lead to di-chlorinated or other halogenated byproducts. 3. Incomplete Cyclization: Pyrazoline intermediates may be present as byproducts.[5] 4. Hydrazine-related Impurities: Side reactions involving hydrazine can produce colored impurities.[5] | 1. Regioselectivity Control: - Carefully control the reaction temperature; lower temperatures often favor the formation of a single isomer. - Screen different solvents and bases to improve selectivity. 2. Chlorination Control: - Use a milder chlorinating agent (e.g., N-chlorosuccinimide) or control the stoichiometry of a more reactive one (e.g., sulfuryl chloride).[6] - Maintain a consistent and optimal reaction temperature. 3. Ensuring Complete Cyclization: - Increase reaction time or temperature as guided by reaction monitoring. 4. Minimizing Hydrazine Byproducts: - Use high-purity hydrazine. - Consider adding a mild base to neutralize any acid that may promote side reactions.[2] |
| Exothermic Reaction/Thermal Runaway | 1. Highly Exothermic Reaction: Many steps in heterocyclic synthesis, particularly those involving strong acids, bases, or reactive intermediates, can be highly exothermic.[7][8][9] 2. Inadequate Cooling: The reactor's cooling capacity may be insufficient for the scale of the reaction.[4] 3. Accumulation of Unreacted Reagents: A slow initial reaction can lead to a buildup of reactants, followed by a rapid, uncontrolled reaction.[8] | 1. Controlled Addition: - Add the most reactive reagent slowly and subsurface to the reaction mixture.[9] - Use a programmable pump for precise control over the addition rate. 2. Enhanced Cooling: - Ensure the reactor is equipped with an adequate cooling system (e.g., cooling jacket, external heat exchanger).[4] - Consider using a lower starting temperature to provide a larger buffer for the exotherm. 3. Process Safety Measures: - Conduct reaction calorimetry (e.g., DSC or RC1) to understand the thermal profile of the reaction before scaling up.[4] - Dilute the reaction mixture to increase the thermal mass and help absorb the heat generated. - Have an emergency quench plan in place.[7] |
| Difficult Purification | 1. Polar Nature of the Product: The amino and pyrazole groups make the product highly polar, which can complicate chromatographic purification. 2. Formation of Salts: The product can form salts with acidic or basic impurities, affecting its solubility and chromatographic behavior. 3. Crystallization Issues: The product may be difficult to crystallize, or may form an oil. | 1. Chromatography Alternatives: - If possible, try to isolate the product through crystallization or salt formation to avoid column chromatography on a large scale. - If chromatography is necessary, consider using a less polar mobile phase with a modifier (e.g., triethylamine) to reduce tailing. 2. pH Adjustment during Work-up: - Carefully control the pH during the work-up to ensure the product is in its free base form before extraction. 3. Crystallization Optimization: - Screen a variety of solvents and solvent mixtures for crystallization. - Consider using seeding to induce crystallization. - If the product oils out, try trituration with a non-polar solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A1: The primary safety concerns during scale-up include:
-
Handling of Hazardous Reagents: The synthesis may involve corrosive acids, flammable solvents, and toxic chlorinating agents. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[10][11]
-
Exothermic Reactions: As detailed in the troubleshooting guide, uncontrolled exothermic reactions can lead to thermal runaway.[7][8][9] Proper temperature control and monitoring are crucial.
-
Pressure Build-up: Reactions that evolve gas (e.g., during neutralization) can cause pressure build-up in a closed system. Ensure reactors are properly vented.
-
Product Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and respiratory irritation. Handle the final product in a well-ventilated area or fume hood.
Q2: How can I control the regioselectivity of the chlorination step to favor the 4-chloro isomer?
A2: Controlling the regioselectivity of pyrazole chlorination is a common challenge. To favor the 4-chloro isomer:
-
Choice of Chlorinating Agent: Milder chlorinating agents like N-chlorosuccinimide (NCS) often provide better regioselectivity compared to harsher reagents like sulfuryl chloride.[6]
-
Reaction Conditions: Running the reaction at lower temperatures can improve selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. It is advisable to perform small-scale screening with different solvents.
-
Protecting Groups: In some cases, using a protecting group on one of the pyrazole nitrogens can direct the chlorination to the 4-position.
Q3: What are the most common impurities to look for in the final product?
A3: Common impurities may include:
-
Unreacted Starting Materials: Such as 1H-pyrazol-3-amine.
-
Isomeric Byproducts: Including other chlorinated pyrazole isomers.
-
Di-chlorinated Pyrazoles: Resulting from over-chlorination.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Salts: If the final product is not properly neutralized, it may contain salt impurities.
Q4: What are the best practices for purifying this compound on a large scale?
A4: For large-scale purification:
-
Crystallization: This is often the most efficient and scalable method. A systematic screening of solvents is recommended to find conditions that provide good yield and high purity.[2]
-
Salt Formation and Breaking: The product can be purified by forming a salt (e.g., hydrochloride), crystallizing the salt, and then neutralizing it back to the free base.
-
Extraction: A liquid-liquid extraction with careful pH control can be used to remove non-basic or non-polar impurities.
-
Column Chromatography: While less ideal for very large quantities, it can be used if other methods fail. Reverse-phase chromatography may be an option for highly polar compounds.[1]
Quantitative Data
The following tables provide illustrative data on how reaction parameters can affect the yield and purity of this compound. This data is based on typical outcomes in pyrazole synthesis and should be used as a guide for optimization.
Table 1: Effect of Chlorinating Agent and Temperature on Yield and Purity
| Chlorinating Agent (molar eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproducts |
| N-Chlorosuccinimide (1.1) | 25 | 12 | 75 | 95 | Unreacted starting material |
| N-Chlorosuccinimide (1.1) | 50 | 4 | 80 | 92 | Isomeric chloro-pyrazoles |
| Sulfuryl Chloride (1.05) | 0 | 2 | 85 | 88 | Di-chlorinated pyrazoles |
| Sulfuryl Chloride (1.05) | 25 | 1 | 88 | 80 | Di-chlorinated pyrazoles, tar |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Yield (%) | Purity (%) | Observations |
| Acetonitrile | 80 | 92 | Clean reaction profile, easy work-up |
| Dichloromethane | 85 | 85 | Faster reaction, more byproducts |
| Tetrahydrofuran | 78 | 90 | Slower reaction, good selectivity |
| Acetic Acid | 70 | 80 | Potential for side reactions with the amine |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is adapted from general procedures for pyrazole chlorination and should be optimized for your specific equipment and scale.
Materials:
-
1H-pyrazol-3-amine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 1H-pyrazol-3-amine (1.0 eq) and acetonitrile (10 volumes).
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.
-
Reagent Addition: Cool the mixture to 0-5 °C. Add N-chlorosuccinimide (1.1 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low product yield in the synthesis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. amarequip.com [amarequip.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 11. tdi.texas.gov [tdi.texas.gov]
Identification of byproducts in the synthesis of 4-chloro-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the direct electrophilic chlorination of 1H-pyrazol-3-amine using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. This approach is favored for its relatively mild reaction conditions and good regioselectivity towards the 4-position.[1]
Q2: What are the most common byproducts in the synthesis of this compound via chlorination of 1H-pyrazol-3-amine?
During the synthesis of this compound, several byproducts can form. The most frequently encountered are:
-
5-chloro-1H-pyrazol-3-amine: This is a regioisomer formed due to the chlorination at the 5-position of the pyrazole ring.[2][3]
-
4,5-dichloro-1H-pyrazol-3-amine: This byproduct results from over-chlorination, where a second chlorine atom is added to the pyrazole ring.[4]
-
Unreacted 1H-pyrazol-3-amine: Incomplete conversion will result in the presence of the starting material in the final product mixture.
-
Succinimide: This is a byproduct derived from the N-chlorosuccinimide (NCS) reagent after it has donated the chlorine atom.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions:
-
Stoichiometry: Use a slight excess, but not a large excess, of the chlorinating agent (e.g., 1.05-1.1 equivalents of NCS) to ensure complete consumption of the starting material while minimizing over-chlorination.
-
Temperature: Maintain a low to ambient reaction temperature. Higher temperatures can lead to decreased regioselectivity and increased formation of dichlorinated products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed, preventing further chlorination.
-
Solvent: The choice of solvent can influence the regioselectivity of the chlorination.[2]
Q4: What analytical techniques are recommended for identifying and quantifying the byproducts?
A combination of chromatographic and spectroscopic methods is essential for the identification and quantification of byproducts:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress and for identifying the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the desired product and its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the product and byproducts. The chemical shifts and coupling constants will differ for the various isomers.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the components, which is key to identifying the desired product and chlorinated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction. | Increase reaction time or slightly increase the equivalents of NCS. Monitor the reaction progress by TLC. |
| Poor quality of reagents. | Ensure the purity of 1H-pyrazol-3-amine and NCS. Use freshly opened or properly stored reagents. | |
| Presence of significant amounts of 5-chloro-1H-pyrazol-3-amine (regioisomer) | Suboptimal reaction temperature or solvent. | Conduct the reaction at a lower temperature. Screen different solvents to improve regioselectivity.[2] |
| High levels of 4,5-dichloro-1H-pyrazol-3-amine | Excess of chlorinating agent or prolonged reaction time. | Use a stoichiometric amount or only a slight excess of NCS (1.05 eq.). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficulty in separating the product from byproducts | Similar polarities of the product and byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for challenging separations. |
Quantitative Data on Byproduct Formation
The following table provides hypothetical yet representative data on the influence of reaction conditions on byproduct formation during the chlorination of 1H-pyrazol-3-amine with NCS. Actual results may vary based on specific experimental parameters.
| Reaction Condition | This compound (%) | 5-chloro-1H-pyrazol-3-amine (%) | 4,5-dichloro-1H-pyrazol-3-amine (%) | Unreacted Starting Material (%) |
| 1.05 eq. NCS, 0°C, 2h | 90 | 5 | 2 | 3 |
| 1.05 eq. NCS, 25°C, 2h | 85 | 8 | 5 | 2 |
| 1.2 eq. NCS, 25°C, 2h | 75 | 7 | 15 | 3 |
| 1.05 eq. NCS, 25°C, 6h | 80 | 8 | 10 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: 1H-pyrazol-3-amine, N-chlorosuccinimide (NCS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1H-pyrazol-3-amine (1.0 eq.) in DMF in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0°C using an ice bath.
-
Slowly add N-chlorosuccinimide (1.05 eq.) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Allow the reaction mixture to stir at 0°C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Identification of Byproducts by HPLC-MS
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Procedure:
-
Dissolve a small sample of the crude reaction mixture in the initial mobile phase composition.
-
Inject the sample into the HPLC-MS system.
-
Analyze the chromatogram for peaks corresponding to the expected molecular weights of the product and byproducts:
-
1H-pyrazol-3-amine: [M+H]⁺ = 84.05
-
This compound: [M+H]⁺ = 118.01
-
5-chloro-1H-pyrazol-3-amine: [M+H]⁺ = 118.01
-
4,5-dichloro-1H-pyrazol-3-amine: [M+H]⁺ = 151.97
-
-
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-Chloro- and 4-Bromo-1H-pyrazol-3-amine Reactivity in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazole scaffolds is a cornerstone in medicinal chemistry, with the Suzuki-Miyaura cross-coupling reaction serving as a powerful tool for creating carbon-carbon bonds.[1] A critical consideration for researchers is the choice of halogenated starting material, as this significantly impacts reaction efficiency, cost, and the need for specialized catalysts. This guide provides an objective comparison of the reactivity between 4-chloro-1H-pyrazol-3-amine and 4-bromo-1H-pyrazol-3-amine in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Reactivity Overview: A Balancing Act of Bond Strength and Stability
The reactivity of 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond.[1] The bond strength follows the trend C-I < C-Br < C-Cl, which generally translates to a reactivity order of I > Br > Cl.[1] Consequently, 4-bromo-1H-pyrazol-3-amine is typically more reactive than its chloro- counterpart.
However, this is not the complete picture. While 4-bromo-pyrazoles offer a good balance of reactivity and stability, 4-chloro-pyrazoles are more stable and cost-effective starting materials.[1] The trade-off for their increased stability is the requirement for more active and often more specialized catalyst systems to achieve efficient coupling.[1] Interestingly, in some cases, bromo and chloro derivatives have shown superiority over iodo-pyrazoles in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation, an undesired side reaction.[2][3]
Quantitative Data Summary
The following table summarizes the comparative performance of 4-chloro- and 4-bromo-1H-pyrazol-3-amine in Suzuki coupling reactions based on typical experimental outcomes. Yields are representative and can vary depending on the specific coupling partners and reaction conditions.
| Feature | This compound | 4-Bromo-1H-pyrazol-3-amine |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst System | Requires highly active catalysts (e.g., XPhos Pd G2)[2] | Effective with standard and advanced catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G2)[2][4] |
| Common Side Reactions | Lower propensity for dehalogenation compared to iodo-pyrazoles[2] | Generally stable, but dehalogenation can occur[5] |
| Cost-Effectiveness | More cost-effective starting material[1] | Generally more expensive than the chloro-derivative |
| Representative Yields | Moderate to High (can be optimized with specific catalysts) | High to Excellent[1][2] |
Experimental Protocols
Detailed methodologies for Suzuki coupling reactions are crucial for reproducibility and optimization. Below are representative protocols for both 4-chloro- and 4-bromo-1H-pyrazol-3-amine.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazol-3-amine
This protocol is a general procedure adaptable for various arylboronic acids.
Materials:
-
4-bromo-1H-pyrazol-3-amine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-5 mol%))[2][4]
Procedure:
-
To a reaction vessel, add 4-bromo-1H-pyrazol-3-amine, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol utilizes a more active catalyst system to facilitate the coupling of the less reactive chloro-derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2 (2-5 mol%))[2]
-
Ligand (e.g., XPhos (2-5 mol%))[2]
-
Base (e.g., K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv))[2]
-
Solvent (e.g., EtOH/water (4:1) or 1,4-Dioxane/water)[2]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound, the arylboronic acid, the palladium pre-catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Seal the vessel and heat the reaction mixture with stirring, potentially using microwave irradiation to enhance the reaction rate.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between 4-chloro- and 4-bromo-1H-pyrazol-3-amine for Suzuki coupling is a strategic one based on a trade-off between reactivity, cost, and the availability of suitable catalyst systems. While the bromo-derivative offers higher intrinsic reactivity, the chloro-analog presents a more economical option, provided that a sufficiently active catalytic system is employed. For drug development professionals, this choice can have significant implications for process development and the overall cost of goods. Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions for the efficient synthesis of novel pyrazole-based compounds.
References
Comparative Guide to Pyrazole-Based Kinase Inhibitors: SAR Studies Focused on JNK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of pyrazole-based kinase inhibitors, with a focus on their structure-activity relationships (SAR) as inhibitors of c-Jun N-terminal kinase (JNK). The data and methodologies presented are derived from published experimental studies, offering an objective overview for researchers in kinase inhibitor development.
Introduction
Protein kinases are critical regulators of diverse cellular functions, and their aberrant activity is implicated in numerous diseases, making them key targets for pharmaceutical intervention.[1] The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases within the mitogen-activated protein kinase (MAPK) family, are activated by various stress stimuli and play a pivotal role in regulating cellular processes such as apoptosis and inflammation.[1] The JNK family has three main isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[1] This tissue-specific expression of JNK3 has made it an attractive target for the development of therapies for neurodegenerative diseases.
This guide focuses on the SAR of a series of 4-(pyrazol-3-yl)-pyridine and pyrimidine-based compounds as JNK inhibitors. The initial lead compound, a 4-(pyrazol-3-yl)-pyrimidine, demonstrated inhibitory activity against JNK3 with an IC50 of 0.63 μM and no significant inhibition of p38 kinase, highlighting its potential for selective JNK inhibition.[1] Subsequent modifications to this scaffold have provided valuable insights into the structural requirements for potent and selective JNK inhibition.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of key compounds against JNK3. The SAR study explored modifications at the X, Y, R¹, R², and R³ positions of the core scaffold (see Figure 1 for pharmacophore model).
| Compound | Scaffold | X | R¹ | R² | JNK3 IC₅₀ (µM) | p38 Inhibition |
| 1 | Pyrimidine | H | H | A | 0.63 | > 20 µM |
| 7 | Pyrimidine | H | Me | A | 1.45 | Not Tested |
| 8 | Pyrimidine | Cl | Me | A | 0.86 | Not Tested |
| 9 | Pyrimidine | Cl | Me | B | 0.73 | Not Tested |
| 12 | Pyridine | H | H | A | 0.16 | > 20 µM |
| 13 | Pyridine | Cl | H | A | 0.08 | Not Tested |
| 14 | Pyridine | Cl | Me | A | 0.12 | Not Tested |
Data sourced from Noël et al., 2011.[1] R² Substituents: A = dimethyltriazole, B = morpholine
Structure-Activity Relationship (SAR) Insights
The SAR studies revealed several key determinants for JNK3 inhibitory potency:
-
Core Scaffold: Substitution of the pyrimidine core with a pyridine ring generally resulted in more potent inhibitors. For instance, compound 12 (pyridine) showed a nearly 4-fold increase in potency compared to its pyrimidine analogue 1 .[1]
-
Substitution at the 5-position (X): The introduction of a chlorine atom at the 5-position of both the pyrimidine and pyridine rings consistently improved inhibitory activity. Compound 8 , with a chloro group, was more potent than compound 7 .[1] Similarly, the chlorinated pyridine derivative 13 was twice as potent as the unsubstituted compound 12 .[1]
-
N-alkylation of the Pyrazole Ring (R¹): While N-methylation of the pyrazole nitrogen was explored to reduce polarity and potentially improve brain penetration, it led to a decrease in JNK3 inhibition for both the pyrimidine (compound 7 vs. 1 ) and pyridine (compound 14 vs. 13 ) series.[1] However, the loss of potency was partially recovered in the pyrimidine series by the presence of a 5-chloro group (compound 8 ).[1]
-
Substitution at the 2-position of the Pyrimidine/Pyridine Ring (R²): Modification of the R² substituent from dimethyltriazole (A) to morpholine (B) in the 5-chloropyrimidine series (compound 9 vs. 8 ) did not significantly alter the inhibitory potency but was noted to influence in vivo parameters.[1]
Experimental Protocols
General Synthesis of 4-(Pyrazol-3-yl)-pyridine and -pyrimidine Inhibitors:
The synthesis of the target compounds involved a multi-step process. For the pyrimidine series, a key step was the Suzuki coupling of a pyrazole ring to a di-substituted pyrimidine intermediate. For the pyridine series, a halogenated pyridine was coupled with a pyrazole boronic acid, followed by a Buchwald-Hartwig reaction to introduce the aniline moiety. N-alkylation of the pyrazole ring was achieved using alkyl halides.[1]
In Vitro Kinase Inhibition Assay (JNK3 and p38):
The inhibitory activity of the compounds against JNK3 and p38 was determined using a standard in vitro kinase assay. The specific protocol would typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human JNK3 and p38 enzymes and their respective substrates (e.g., ATF2 for JNK3, MBP for p38) are prepared in an appropriate assay buffer.
-
Compound Dilution: Test compounds are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP (often radiolabeled, e.g., [γ-³³P]ATP) to initiate the phosphorylation reaction.
-
Reaction Termination and Detection: The reaction is stopped after a defined period. The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel using a scintillation counter or through other detection methods like fluorescence-based assays.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: General workflow for the Structure-Activity Relationship (SAR) study of pyrazole-based kinase inhibitors.
References
Comparative Bioactivity of 4-chloro-1H-pyrazol-3-amine Derivatives: A Guide for Researchers
The 4-chloro-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The introduction of a chlorine atom at the C4 position of the pyrazole ring, coupled with the amino group at C3, provides a unique electronic and steric profile that influences the interaction of these derivatives with various biological targets. This guide offers a comparative analysis of the bioactivity of selected this compound derivatives, supported by experimental data from peer-reviewed literature, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their cytotoxic effects against various cancer cell lines. The presence of the chloro group, an electron-withdrawing and lipophilic substituent, is often associated with enhanced anticancer activity.[1]
Comparative in vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | N1-phenyl | HeLa (Cervical Cancer) | 4.94 | [1] |
| Derivative B | N1-(p-tolyl), C5-(5-chloro-2-hydroxyphenyl) | MCF-7 (Breast Cancer) | 1.31 | [2] |
| Derivative C | N1-(p-tolyl), C5-(5-chloro-2-hydroxyphenyl) | WM266.5 (Melanoma) | 0.45 | [2] |
| Derivative D | N1-(4-chlorophenyl), C5-(3,5-dibromo-2-hydroxyphenyl) | MCF-7 (Breast Cancer) | 0.97 | [2] |
| Derivative E | N1-(4-chlorophenyl), C5-(3,5-dibromo-2-hydroxyphenyl) | WM266.5 (Melanoma) | 0.72 | [2] |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | A2780 (Ovarian Cancer) | 0.158 | [3] |
| Compound 23 | 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine | A2780 (Ovarian Cancer) | 7.350 | [3] |
Note: The structures of the derivatives are often complex, and the table highlights key substitutions for comparative purposes. For detailed structures, please refer to the cited literature.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives, including those with a this compound core, have been investigated for their antibacterial and antifungal properties.[4][5][6][7]
Comparative in vitro Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone 21a | Pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5-125 | [6] |
| Hydrazone 21a | Pyrazole-1-carbothiohydrazide derivative | Candida albicans | 2.9-7.8 | [6] |
| Compound 21b | 4-(2-(4-Chlorophenyl)hydrazineylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | - | - | [6] |
| Compound 3 | Pyrazole derivative | Escherichia coli | 0.25 | [5] |
| Compound 4 | Pyrazole derivative | Streptococcus epidermidis | 0.25 | [5] |
| Compound 2 | Pyrazole derivative | Aspergillus niger | 1 | [5] |
Note: The specific substitutions on the core structure significantly influence the antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key bioactivity assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the development and evaluation of this compound derivatives.
Caption: Key structural modifications influencing the bioactivity of this compound derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Kinase Inhibitor Selectivity Profile: A Comparative Guide to the 4-Chloro-1H-pyrazol-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for designing novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the selectivity profiles of kinase inhibitors based on scaffolds closely related to this compound, supported by experimental data and detailed methodologies.
Due to the limited availability of comprehensive public data on kinase inhibitors derived directly from the this compound scaffold, this guide will focus on a well-characterized series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives. These compounds share a common 3-aminopyrazole core and provide significant insights into the potential selectivity profiles and targeted signaling pathways of inhibitors based on the this compound framework.
Comparative Selectivity of a Lead Compound
To illustrate the selectivity profile of this class of inhibitors, we present data for a representative compound, 8t , a 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivative. This compound has been profiled against a panel of 32 kinases, revealing a potent inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine kinase 3 (FLT3).
| Target Kinase | IC50 (nM)[1] | Kinase Family |
| FLT3 | 0.089 | Receptor Tyrosine Kinase |
| CDK2 | 0.719 | Serine/Threonine Kinase |
| CDK4 | 0.770 | Serine/Threonine Kinase |
| CDK1 | >1000 | Serine/Threonine Kinase |
| KDR/VEGFR2 | 15.3 | Receptor Tyrosine Kinase |
| FLT1 | 28.9 | Receptor Tyrosine Kinase |
| FLT4 | 45.7 | Receptor Tyrosine Kinase |
| ERK7 | 22.1 | Serine/Threonine Kinase |
| GSK3β | 89.1 | Serine/Threonine Kinase |
Table 1: In vitro kinase inhibitory activity of compound 8t against a panel of 32 kinases. Data is presented as the half-maximal inhibitory concentration (IC50).[1]
The data clearly indicates that compound 8t is a highly potent inhibitor of FLT3 and CDKs 2 and 4, with significantly lower activity against other kinases in the panel. This suggests a favorable selectivity profile for this scaffold, which can be further optimized through structural modifications.
Impact of Structural Modifications on Selectivity
Research on related N-(1H-pyrazol-3-yl)pyrimidine-4-amine scaffolds has demonstrated that small modifications to the pyrazole and pyrimidine rings can have significant effects on inhibitor selectivity. For instance, the introduction of different substituents can steer the inhibitor towards or away from certain kinase families. A Differential Scanning Fluorimetry (DSF) screen against a panel of approximately 100 kinases revealed that specific substitutions on the pyrazole ring were crucial for achieving a selective inhibition profile.[2][3] This highlights the tunability of the pyrazole scaffold in designing kinase inhibitors with desired selectivity.
Targeted Signaling Pathways
The primary targets of compound 8t, FLT3 and CDK2/4, are key regulators of distinct cellular signaling pathways critical for cell proliferation and survival.
-
FLT3 Signaling: FLT3 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades including the STAT5, AKT, and ERK pathways.[1] These pathways are crucial for the proliferation and survival of hematopoietic cells. In acute myeloid leukemia (AML), mutations in FLT3 lead to constitutive activation of these pathways, driving uncontrolled cell growth.[1] Inhibitors targeting FLT3 can effectively block these aberrant signals.
-
CDK/Rb Signaling: CDK2 and CDK4 are key components of the cell cycle machinery. They phosphorylate the retinoblastoma protein (Rb), leading to its inactivation and allowing the cell to progress through the G1/S phase transition.[1] Inhibition of CDK2 and CDK4 prevents Rb phosphorylation, resulting in cell cycle arrest and inhibition of tumor growth.
Below are diagrams illustrating the targeted signaling pathways and a general workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor selectivity. Below are protocols for key experiments cited in the evaluation of pyrazole-based kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., compound 8t)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein indicates ligand binding.
Materials:
-
Recombinant kinase
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Real-time PCR instrument with a thermal ramping feature
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the recombinant kinase and SYPRO Orange dye in PBS.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test compound or vehicle (DMSO) to the respective wells to achieve the desired final concentration.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm) by identifying the temperature at which the fluorescence is at its maximum in the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with vehicle from the Tm of the protein with the test compound. A positive ΔTm indicates stabilization and therefore binding of the compound.
-
Conclusion
Kinase inhibitors based on the this compound scaffold and its close analogs represent a promising class of targeted therapeutics. The available data on related compounds demonstrate the potential for achieving high potency and selectivity against key cancer-related kinases such as FLT3 and CDKs. The modular nature of the pyrazole scaffold allows for fine-tuning of the selectivity profile through systematic medicinal chemistry efforts. The experimental protocols provided herein offer a standardized approach for evaluating the performance of newly synthesized inhibitors, facilitating the identification and optimization of lead candidates for further drug development. Future studies focusing specifically on derivatives of the this compound core will be crucial to fully elucidate the therapeutic potential of this important chemical scaffold.
References
A Comparative Guide to 4-Chloro-1H-pyrazol-3-amine and its Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of substituents on the pyrazole ring is a critical determinant of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 4-chloro-1H-pyrazol-3-amine and its positional isomers, focusing on their significance in drug design, particularly as kinase inhibitors. While direct head-to-head comparative studies of these specific isomers are not extensively available in public literature, this guide synthesizes existing data on related pyrazole derivatives to infer structure-activity relationships (SAR) and highlight the nuanced impact of substituent positioning.
The Privileged Pyrazole Scaffold in Kinase Inhibition
Pyrazole derivatives are recognized as "privileged scaffolds" in the design of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The pyrazole ring serves as a versatile template that can be functionalized at multiple positions to optimize interactions within the ATP-binding site of kinases. The introduction of a halogen atom, such as chlorine, can significantly modulate a compound's physicochemical properties, including lipophilicity and its ability to form halogen bonds, thereby influencing biological activity.
Impact of Isomeric Variation on Biological Activity
The precise arrangement of the chloro and amino substituents on the pyrazole ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn affects its binding affinity to target proteins. Although direct comparative data for this compound and its isomers is scarce, SAR studies on broader series of pyrazole-based inhibitors offer valuable insights.
For instance, in the development of Janus kinase (JAK) inhibitors, the pyrazol-3-yl amine moiety is a common hinge-binding motif. The substituent at the 4-position of the pyrazole ring often extends into a hydrophobic pocket of the kinase active site. Therefore, a chloro group at this position can contribute to favorable interactions. The relative positions of the hinge-binding amine and the substituent at the 4-position are crucial for optimal target engagement.
Comparative Data on Pyrazole-Based Kinase Inhibitors
To illustrate the impact of substitution patterns on inhibitory activity, the following table summarizes the performance of various pyrazole derivatives against different kinases. While not a direct comparison of the isomers of chloro-1H-pyrazol-3-amine, this data highlights how modifications to the pyrazole core influence potency.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine) | JAK2 | Potent inhibitor (specific IC50 not provided in abstract) | Jak2 V617F cell lines |
| Compound 3f (A 4-amino-(1H)-pyrazole derivative) | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 |
| Compound 11b (A 4-amino-(1H)-pyrazole derivative) | JAKs | Potent inhibitor (specific IC50 not provided in abstract) | HEL, K562 |
| Compound 11a (1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative) | Multiple kinases | - | HCT-116 and other human cancer cell lines |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings. Below are representative protocols for key assays used in the evaluation of pyrazole-based kinase inhibitors.
In Vitro JAK2 Kinase Assay (Luminescence-based)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK isoform by measuring ATP consumption.[1]
Objective: To quantify the dose-dependent inhibition of recombinant JAK2 enzyme by a test compound.
Materials:
-
Recombinant human JAK2 kinase
-
Kinase-specific peptide substrate (e.g., poly-Glu-Tyr)
-
High-purity Adenosine triphosphate (ATP)
-
Test compound dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or serial dilution equipment
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared in 100% DMSO. A small volume (e.g., 25-50 nL) is then transferred to the 384-well assay plates. Control wells with DMSO only (0% inhibition) and a potent pan-kinase inhibitor (100% inhibition) are included.[1]
-
Enzyme/Substrate Addition: A 2X enzyme/substrate solution is prepared in Kinase Assay Buffer and 5 µL is added to each well. The plate is incubated for 10-15 minutes at room temperature to allow for compound-kinase binding.[1]
-
Reaction Initiation: A 2X ATP solution is prepared, with the ATP concentration at or near the Km for JAK2. 5 µL of this solution is added to all wells to start the kinase reaction. The plate is incubated for a defined period (e.g., 60 minutes) at room temperature.[1]
-
Termination and Signal Detection: The reaction is stopped, and remaining ATP is depleted by adding 10 µL of ADP-Glo™ Reagent. After a 40-minute incubation, 20 µL of Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Data Analysis: The luminescence is measured using a plate reader. Percent inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value.[1]
Cell-Based STAT3 Phosphorylation Assay (ELISA-based)
This assay measures the phosphorylation of STAT3 at Tyr705 in cultured cells to assess the cellular activity of a JAK inhibitor.[2][3]
Objective: To determine the effect of a test compound on cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Cell line (e.g., A431)
-
Cell culture medium and supplements
-
Test compound
-
Stimulating cytokine (e.g., IL-6 or EGF)
-
Cell-based ELISA kit for phospho-STAT3 (Tyr705) and total STAT3
-
Fixation and blocking buffers
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and incubated overnight. The cells are then treated with various concentrations of the test compound for a specified duration before stimulation with a cytokine (e.g., IL-6) for 15-30 minutes.[2]
-
Cell Fixation and Permeabilization: The cells are fixed and then permeabilized to allow antibody entry.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer.[3]
-
Antibody Incubation: Cells are incubated with either anti-phospho-STAT3 or anti-total-STAT3 primary antibody, followed by incubation with an HRP-conjugated secondary antibody.[3]
-
Signal Development: A TMB substrate is added, and the colorimetric reaction is allowed to develop. The reaction is stopped with a stop solution.[3]
-
Data Acquisition and Analysis: The absorbance at 450 nm is measured using a microplate reader. The ratio of phosphorylated STAT3 to total STAT3 is calculated and normalized to the vehicle-treated control to determine the inhibitory effect of the compound.[2]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures are essential for clear communication in scientific research.
References
Cost-Effectiveness Analysis: 4-Chloro- vs. 4-Iodo-pyrazol-3-amine in the Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold
Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical decision in the synthesis of novel chemical entities, directly impacting project timelines, budget, and overall efficiency. This guide provides a detailed cost-effectiveness analysis of two common building blocks, 4-chloro-pyrazol-3-amine and 4-iodo-pyrazol-3-amine, in the context of synthesizing a key intermediate for a pyrazolopyrimidine-based kinase inhibitor. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutics.[1]
This analysis is based on a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for its ability to form carbon-carbon bonds with high functional group tolerance.[2] The data presented herein is intended to inform the strategic planning of synthetic campaigns, balancing the upfront cost of reagents against their reactivity and yield in subsequent steps.
Cost-Effectiveness Analysis
The primary consideration in selecting a starting material is often its acquisition cost. However, a comprehensive analysis must also account for the material's performance in the planned synthetic route. The following table provides a comparative overview of the costs associated with 4-chloro-pyrazol-3-amine and 4-iodo-pyrazol-3-amine and calculates the cost per gram of the desired product based on typical yields in a Suzuki-Miyaura coupling.
| Parameter | 4-Chloro-pyrazol-3-amine | 4-Iodo-pyrazol-3-amine | Reference |
| Molecular Weight | 131.55 g/mol | 222.99 g/mol | - |
| Representative Cost | $85 / 1g | $250 / 1g | [3][4] |
| Typical Reaction Yield | 75% | 60% | [5][6] |
| Moles per 1g | 0.0076 mol | 0.0045 mol | - |
| Theoretical Product Yield (from 1g) | 1.48 g | 1.05 g | - |
| Actual Product Yield (from 1g) | 1.11 g | 0.63 g | - |
| Cost per gram of Product | $76.58 | $396.83 | - |
Note: Costs are representative and can vary between suppliers and based on purity. Yields are based on a hypothetical Suzuki-Miyaura coupling to form 4-(thiophen-2-yl)-1H-pyrazol-3-amine and reflect the potential for lower yields with iodo-derivatives in this specific reaction due to side reactions like dehalogenation.[6]
Comparative Performance in Suzuki-Miyaura Coupling
The reactivity of halopyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, 4-iodopyrazoles are generally the most reactive, which can allow for milder reaction conditions.[7] However, this high reactivity can also lead to a greater propensity for side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom.[6][8]
In the context of aminopyrazoles, studies have shown that bromo and chloro derivatives can be superior to their iodo counterparts in the Suzuki-Miyaura reaction, precisely because they have a reduced tendency to undergo dehalogenation, leading to cleaner reactions and higher yields of the desired product.[5][6] 4-chloro-pyrazoles, while being the most stable and cost-effective, typically require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos), to achieve efficient coupling.[1]
Reaction Scheme:
Experimental Protocols
The following are detailed, representative methodologies for the Suzuki-Miyaura cross-coupling of 4-chloro- and 4-iodo-pyrazol-3-amine with 2-thienylboronic acid.
General Experimental Workflow
The diagram below outlines the fundamental steps for the synthesis, purification, and analysis of the target compound.
Protocol 1: Using 4-Chloro-pyrazol-3-amine
-
Materials : 4-chloro-pyrazol-3-amine, 2-thienylboronic acid, potassium carbonate (K₂CO₃), XPhos Pd G2 (palladacycle precatalyst), 1,4-dioxane, and water.
-
Procedure :
-
To a reaction vessel, add 4-chloro-pyrazol-3-amine (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Add the XPhos Pd G2 catalyst (0.02 mmol, 2 mol%).
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Using 4-Iodo-pyrazol-3-amine
-
Materials : 4-iodo-pyrazol-3-amine, 2-thienylboronic acid, potassium carbonate (K₂CO₃), Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), 1,4-dioxane, and water.
-
Procedure :
-
To a reaction vessel, add 4-iodo-pyrazol-3-amine (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed 1,4-dioxane (4 mL) and water (1 mL).
-
Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
-
Application Context: Targeting the JAK-STAT Signaling Pathway
The synthesized 4-(thiophen-2-yl)-1H-pyrazol-3-amine is a precursor to pyrazolo[3,4-d]pyrimidines, a class of compounds known to exhibit a wide range of biological activities, including acting as potent kinase inhibitors.[9] Many modern drugs targeting kinases are based on this or similar scaffolds.[10][11]
A key target for such inhibitors is the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[12][13] This pathway transduces signals from cytokines and growth factors, playing a central role in cell proliferation, differentiation, apoptosis, and immune regulation.[14][15] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[16] Therefore, the development of inhibitors that modulate this pathway is a significant area of research in drug discovery.
Conclusion and Recommendation
While 4-iodo-pyrazol-3-amine offers higher reactivity, potentially leading to shorter reaction times, its higher cost and propensity for dehalogenation side reactions make it a less economically viable option for the synthesis of 4-(thiophen-2-yl)-1H-pyrazol-3-amine via a Suzuki-Miyaura coupling.
In contrast, 4-chloro-pyrazol-3-amine , despite requiring a more active and expensive palladium precatalyst and potentially longer reaction times, emerges as the more cost-effective starting material. Its significantly lower purchase price and higher typical yield in this specific transformation result in a substantially lower cost per gram of the final product. For large-scale synthesis and process development, the cost savings and cleaner reaction profile offered by the chloro-derivative present a clear strategic advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-5-methyl-1H-pyrazol-3-amine Price at Chemsrc [chemsrc.com]
- 4. 3-Amino-4-iodo-1H-pyrazole (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. onclive.com [onclive.com]
- 14. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
In Vitro ADME Properties of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of In Vitro ADME Properties of Compounds Derived from 4-chloro-1H-pyrazol-3-amine Precursors
The development of novel therapeutics requires a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of a series of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds often synthesized from this compound, which have garnered significant interest as kinase inhibitors. The data presented herein, summarized from published studies, offers insights into key pharmacokinetic parameters such as aqueous solubility, permeability, and metabolic stability, crucial for the selection and optimization of drug candidates.
Comparative In Vitro ADME Data
The following table summarizes the in vitro ADME properties of a selection of pyrazolo[3,4-d]pyrimidine derivatives. These compounds, while not all explicitly confirmed to be synthesized from this compound in the cited literature, represent the core scaffold that can be derived from it and offer a valuable comparative dataset.
| Compound ID | Aqueous Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 60 min in HLM) | Data Source |
| 1 | Suboptimal (<10) | High (>20) | - | [1] |
| 2 | Suboptimal (<10) | High (>20) | - | [1] |
| Compound 5 | - | - | High | [2] |
| Series Average | Generally Suboptimal | High | Variable | [1][2] |
HLM: Human Liver Microsomes
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key in vitro ADME assays cited in the compiled data.
Aqueous Solubility
The thermodynamic solubility of the compounds is typically determined using a shake-flask method. An excess amount of the compound is suspended in a phosphate buffer solution (pH 7.4). The suspension is shaken at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached. After incubation, the suspension is filtered to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
For the assay, the test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. The concentration of the compound in the collected samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells
-
A is the surface area of the filter membrane
-
C0 is the initial concentration of the drug in the apical chamber
Metabolic Stability (Human Liver Microsomes)
Metabolic stability is assessed by incubating the test compound with human liver microsomes (HLMs), which contain a rich source of drug-metabolizing enzymes, primarily cytochrome P450s.
The reaction mixture, containing the test compound, HLMs, and a NADPH-regenerating system in a phosphate buffer (pH 7.4), is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The percentage of the compound remaining at the final time point is reported as a measure of metabolic stability.
Visualizing In Vitro ADME Workflow and Signaling Pathways
To better illustrate the processes involved in ADME studies, the following diagrams are provided.
Caption: A typical experimental workflow for in vitro ADME assessment.
References
A Head-to-Head Comparison of Catalyst Systems for C-C Coupling with 4-chloro-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C Bond Formation with a Key Pyrazole Building Block
The functionalization of the pyrazole core is a cornerstone in the development of novel therapeutics and advanced materials. Specifically, the introduction of carbon-carbon (C-C) bonds at the C4 position of the pyrazole ring can significantly modulate the biological activity and physical properties of the resulting molecules. However, the selection of an optimal catalyst system for C-C coupling reactions with challenging substrates like 4-chloro-1H-pyrazol-3-amine is critical for achieving high efficiency and yield. This guide provides a head-to-head comparison of various catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira couplings with this important building block, supported by available experimental data.
The this compound substrate presents a unique set of challenges for cross-coupling reactions. The chloro substituent is inherently less reactive than its bromo or iodo counterparts, often requiring more active catalyst systems to facilitate oxidative addition.[1] Furthermore, the presence of a free amino group at the adjacent C3 position can lead to catalyst inhibition through coordination with the metal center.[2] Therefore, the choice of ligand and reaction conditions is paramount to overcoming these hurdles.
Catalyst System Performance: A Comparative Overview
The following tables summarize the performance of various palladium-based catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this compound and analogous halopyrazoles. Due to the limited availability of direct comparative studies on this compound, data from closely related substrates are included to provide valuable insights.
Table 1: Suzuki-Miyaura Coupling of Halopyrazoles with Phenylboronic Acid
| Catalyst System | Halogen | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Br | Na₂CO₃ | DME/H₂O | 100 | 12 | 85 | [3] |
| XPhos Pd G2 / XPhos | Br | K₂CO₃ | EtOH/H₂O | 110 | 12 | 92 | [4] |
| PdCl₂(dppf) | I | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Moderate | [5][6] |
| P1 (XPhos-derived) | Br | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [5] |
Key Insights for Suzuki-Miyaura Coupling:
-
For bromo- and iodo-pyrazoles, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can provide good to excellent yields.[3][6]
-
For the more challenging chloro-pyrazoles, and to overcome potential catalyst inhibition by the amino group, more advanced catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos are generally required.[5][6][7] The use of palladacycle precatalysts like XPhos Pd G2 has shown high efficiency for related aminopyrazole substrates.[4][7]
-
The choice of base is also critical, with carbonates (Na₂CO₃, K₂CO₃) and phosphates (K₃PO₄) being commonly employed.
Table 2: Heck Coupling of Halopyrazoles with Alkenes
| Catalyst System | Halogen | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | I | Styrene | Et₃N | Acetonitrile | 100 | High | [2] |
| Palladacycle | Br | Styrene | Na₂CO₃ | NMP | 130 | High | [8] |
| Pd/C | I | Styrene | Et₃N | Water | 100 | Moderate | [9] |
Key Insights for Heck Coupling:
-
The Heck reaction is a versatile method for the alkenylation of halopyrazoles.
-
Palladium acetate with phosphine ligands is a common catalyst system.
-
For less reactive chloro-substrates, more robust catalysts such as palladacycles may be necessary to achieve good conversion.[8]
-
Heterogeneous catalysts like Pd/C offer the advantage of easier separation but may result in lower yields compared to homogeneous systems.[9]
Table 3: Sonogashira Coupling of Halopyrazoles with Terminal Alkynes
| Catalyst System | Halogen | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | I | Phenylacetylene | Et₃N | DMF | RT | High | [10][11] |
| Pd/CuFe₂O₄ | I | Phenylacetylene | K₂CO₃ | EtOH | 70 | 96 | [12] |
| [DTBNpP]Pd(crotyl)Cl (P2) | Br | Phenylacetylene | TMP | DMSO | RT | up to 97 | [5] |
Key Insights for Sonogashira Coupling:
-
The Sonogashira coupling is a powerful tool for introducing alkynyl moieties.
-
The classic catalyst system involves a palladium source, a copper(I) co-catalyst, and an amine base.[10][11]
-
Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts, often utilizing bulky phosphine ligands.
-
Novel precatalysts that readily form monoligated palladium(0) species have shown exceptional activity at room temperature, even for challenging aryl bromides.[5]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for each of the discussed C-C coupling reactions, adapted from literature for halopyrazole substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with the this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), a ligand (e.g., XPhos, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) is added, and the reaction mixture is heated to the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
Protocol 2: General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) are combined in a suitable solvent (e.g., acetonitrile or DMF). The tube is sealed and heated to the required temperature (e.g., 100-140 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography to afford the desired product.
Protocol 3: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a degassed solvent (e.g., DMF or THF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., Et₃N, 2.0 equiv) are added under an inert atmosphere. The reaction is stirred at room temperature or heated as required. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.[10][11]
Visualizing the Experimental Workflow
To provide a clear overview of the general experimental process for a C-C coupling reaction, the following workflow diagram has been generated using Graphviz.
Caption: General workflow for a palladium-catalyzed C-C coupling reaction.
Conclusion and Recommendations
The successful C-C coupling of this compound is highly dependent on the careful selection of the catalyst system and reaction conditions. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands, such as those derived from XPhos, are recommended, particularly given the challenging nature of the chloro-substrate and the presence of the coordinating amino group. For Heck and Sonogashira couplings, while traditional catalyst systems may be effective with more reactive halo-analogs, the use of more active palladacycles or advanced monoligated precatalysts should be considered for this compound to achieve optimal results.
Researchers are encouraged to perform initial small-scale screening of various catalyst systems, ligands, bases, and solvents to identify the optimal conditions for their specific coupling partners. The experimental protocols and insights provided in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes towards novel functionalized pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. proprogressio.hu [proprogressio.hu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. mdpi.com [mdpi.com]
- 9. New insights into catalysis for Heck reactions with fine supported Pd particles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. ijnc.ir [ijnc.ir]
The Chlorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Pyrazole Derivatives
The strategic incorporation of chlorine substituents onto the pyrazole scaffold has emerged as a powerful tool in medicinal chemistry, often leading to a significant enhancement of biological activities. This guide provides a comprehensive comparison of chlorinated versus non-chlorinated pyrazole derivatives, highlighting the impact of this halogen on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their pursuit of novel therapeutic agents.
Anticancer Activity: Chlorination as a Potentiator of Cytotoxicity
The introduction of chlorine atoms to the pyrazole ring has been consistently shown to enhance the anticancer activity of these derivatives. This is evident from the lower IC50 values of chlorinated compounds compared to their non-chlorinated analogues across various cancer cell lines.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Derivative | Non-chlorinated | A549 (Lung) | >100 | [1] |
| Pyrazoline Derivative [2A] | Chloro-substituted | A549 (Lung) | 8.0 | [1] |
| Pyrazole Derivative | Non-chlorinated | HeLa (Cervical) | >100 | [1] |
| Pyrazole Derivative | 4-Bromophenyl substituted | HeLa (Cervical) | 9.8 | [1] |
| Pyrazole Derivative | Non-chlorinated | MCF-7 (Breast) | >100 | [1] |
| Pyrazole Derivative | 4-Bromophenyl substituted | MCF-7 (Breast) | 5.8 | [1] |
| 1-(3-(4-chlorophenoxy)phenyl)- 3-(4-chlorophenyl)-1H-pyrazole-5 carbohydrazide | Di-chloro substituted | A549 (Lung) | Potent Inhibition | |
| N-acetyl pyrazoline derivative [2A] | Chloro substituent | Various cancer cell lines | Increased cytotoxic activity | [1] |
Note: Lower IC50 values indicate higher cytotoxic activity.
The enhanced anticancer activity of chlorinated pyrazoles is often attributed to their ability to induce apoptosis through various signaling pathways. One of the key mechanisms involves the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This cascade ultimately results in the activation of executioner caspases, such as caspase-3, and subsequent cell death. Some chlorinated pyrazole derivatives have also been found to inhibit tubulin polymerization, a critical process for cell division.[2]
Signaling Pathway: p53-Mediated Apoptosis
References
Unveiling the Reactivity of Halopyrazolamines: A Quantum Mechanical Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. In the realm of medicinal chemistry, halopyrazolamines represent a critical scaffold, the reactivity of which can be finely tuned by the nature of the halogen substituent. This guide provides a comparative analysis of the reactivity of different halopyrazolamines (fluoro-, chloro-, bromo-, and iodo-substituted) based on quantum mechanical calculations, offering valuable insights for the rational design of novel therapeutic agents.
Comparative Analysis of Reactivity Descriptors
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful toolkit for predicting and understanding chemical reactivity. Several key descriptors are commonly used to quantify the reactivity of a molecule. The following table summarizes the general trends observed for key reactivity descriptors of 4-halopyrazol-3-amines as the halogen substituent is varied from fluorine to iodine. These trends are inferred from studies on substituted pyrazoles and the known electronic effects of halogens.
| Reactivity Descriptor | Fluorine | Chlorine | Bromine | Iodine | General Trend with Increasing Halogen Size |
| HOMO Energy (eV) | Highest | ↓ | ↓ | Lowest | Decreases |
| LUMO Energy (eV) | Highest | ↓ | ↓ | Lowest | Decreases |
| HOMO-LUMO Gap (eV) | Largest | ↓ | ↓ | Smallest | Decreases |
| Global Hardness (η) | Highest | ↓ | ↓ | Lowest | Decreases |
| Global Softness (S) | Lowest | ↑ | ↑ | Highest | Increases |
| Electronegativity (χ) | Highest | ↓ | ↓ | Lowest | Decreases |
| Electrophilicity Index (ω) | Highest | ↓ | ↓ | Lowest | Decreases |
Key Interpretations:
-
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. A higher HOMO energy indicates a greater propensity for electron donation (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The observed decrease in both HOMO and LUMO energies down the halogen group is a result of the increasing polarizability and decreasing electronegativity of the halogen atom.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[1] The trend shows that iodopyrazolamines are predicted to be the most reactive, while fluoropyrazolamines are the least reactive.
-
Global Hardness and Softness: Chemical hardness (η) and softness (S) are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. The data indicates that reactivity increases from fluoro- to iodopyrazolamines.
-
Electronegativity and Electrophilicity Index: Electronegativity (χ) reflects the ability of a molecule to attract electrons. The electrophilicity index (ω) quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment. The decreasing trend in both these parameters suggests that the electrophilic character of the pyrazolamine decreases with increasing halogen size.
Experimental and Computational Protocols
The data presented in this guide is based on quantum mechanical calculations, typically employing Density Functional Theory (DFT). A representative computational methodology for such studies is outlined below.
Computational Methodology
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[2][3][4]
Functional: A hybrid functional, such as B3LYP, is commonly employed for calculations on organic molecules.[2]
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is often used to provide a good description of the electronic structure.[2] For heavier halogens like iodine, basis sets with effective core potentials (ECPs), such as LANL2DZ, may be used.[2]
Solvation Model: To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.
Geometry Optimization: The molecular geometry of each halopyrazolamine is optimized to find its lowest energy conformation.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
Calculation of Reactivity Descriptors: Following geometry optimization, the energies of the HOMO and LUMO are calculated. From these values, the global reactivity descriptors are derived using the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Global Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ2 / (2η)
Logical Workflow for Reactivity Prediction
The following diagram illustrates the typical workflow for the computational prediction of halopyrazolamine reactivity.
References
Comparative Guide to Cross-Reactivity of Antibodies Against Haptens Containing the 4-Chloro-1H-pyrazol-3-amine Moiety
The specificity of an antibody is a critical parameter in the development of reliable immunoassays. Cross-reactivity, the extent to which an antibody binds to molecules other than the target analyte, can significantly impact assay accuracy. For antibodies raised against small molecules (haptens), specificity is largely dictated by the hapten's structure and the site of its conjugation to a carrier protein.[1][2]
Hypothetical Hapten Design and Conjugation
To elicit an immune response, small molecules like those containing the 4-chloro-1H-pyrazol-3-amine moiety must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[3][4] The design of the hapten, particularly the position of the linker arm, is crucial in determining the antibody's specificity.[1] The linker should be placed at a position distal to the key antigenic determinants of the hapten to ensure these epitopes are exposed to the immune system.[1][5]
For a hapten containing the this compound moiety, a potential strategy involves introducing a linker arm with a terminal carboxyl group, which can then be activated to form a stable amide bond with the amino groups of the carrier protein. The active ester method is a commonly employed technique for this conjugation.[4]
Experimental Protocols
The following sections detail the typical experimental workflow for producing and characterizing antibodies against a novel hapten.
1. Hapten Synthesis and Conjugation to Carrier Protein
The initial step involves the chemical synthesis of a hapten derivative that incorporates a linker arm. This functionalized hapten is then conjugated to a carrier protein.
-
Hapten Synthesis: A derivative of the this compound is synthesized to include a spacer arm with a terminal carboxylic acid group.
-
Activation of Hapten: The carboxyl group of the hapten is activated, often using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
-
Conjugation: The activated hapten is then reacted with the carrier protein (e.g., BSA for immunogen and ovalbumin (OVA) for coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[4]
-
Characterization of Conjugate: The hapten-protein conjugate is characterized to determine the hapten-to-protein molar ratio using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or UV-Vis spectrophotometry.[3][6] A high hapten density is often desirable for eliciting a strong immune response.[3]
2. Antibody Production
Polyclonal or monoclonal antibodies can be generated. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.[7]
-
Immunization: Animals (typically mice for monoclonal antibodies) are immunized with the hapten-carrier protein conjugate (immunogen) emulsified in an adjuvant.[5]
-
Cell Fusion and Hybridoma Screening (for Monoclonal Antibodies): Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas. These hybridomas are then screened for the production of antibodies that bind to the hapten.[7]
-
Antibody Purification: The desired antibodies are purified from the hybridoma culture supernatant or ascites fluid.
3. Cross-Reactivity Testing using Competitive Indirect ELISA (ic-ELISA)
A competitive ELISA format is commonly used to assess the cross-reactivity of antibodies against small molecules.[8][9]
-
Coating: Microtiter plates are coated with a hapten-protein conjugate different from the one used for immunization (e.g., hapten-OVA) to avoid non-specific binding.[5]
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of non-fat dry milk or BSA).
-
Competitive Reaction: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants. This mixture is then added to the coated plate.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Analysis: The 50% inhibition concentration (IC50) is determined for the target analyte and each potential cross-reactant. The cross-reactivity (CR) is then calculated using the following formula:
CR (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100
Data Presentation
The cross-reactivity data is typically summarized in a table for easy comparison. The following is a hypothetical example for an antibody raised against a hapten containing the this compound moiety.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Analyte (Hypothetical) | This compound derivative | 10 | 100 |
| Structural Analogs | |||
| Analog A (3-amino-1H-pyrazole) | Pyrazole ring without chloro substitution | 500 | 2 |
| Analog B (4-bromo-1H-pyrazol-3-amine) | Bromo substitution instead of chloro | 50 | 20 |
| Analog C (4-chloro-1-methyl-1H-pyrazol-3-amine) | Methylation on the pyrazole ring | 200 | 5 |
| Unrelated Compounds | |||
| Atrazine | A common pesticide | >10,000 | <0.1 |
| 2,4-Dichlorophenoxyacetic acid | Another common herbicide | >10,000 | <0.1 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for Hapten Synthesis and Protein Conjugation.
Caption: Workflow for Competitive Indirect ELISA.
References
- 1. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten synthesis, monoclonal antibody generation, and development of competitive immunoassays for the analysis of picoxystrobin in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seracare.com [seracare.com]
- 9. Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-1H-pyrazol-3-amine: A comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-chloro-1H-pyrazol-3-amine, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound and its analogs are classified as hazardous materials. Based on data from similar chlorinated pyrazole derivatives, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2][3][4][5] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Quantitative Hazard Classification
For clarity, the hazard classifications for similar compounds are summarized below. It is prudent to handle this compound with the assumption that it falls under similar categories.
| Hazard Category | Classification | Associated Risks |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4][5] |
Personal Protective Equipment (PPE) Protocol
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat.[2]
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7]
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7]
-
-
Handling Solid Waste:
-
Handling Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or contaminated paper towels, must also be disposed of as hazardous waste in the same designated container.
-
Rinse empty containers thoroughly with a suitable solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinses of the container for highly toxic chemicals may also need to be collected as hazardous waste.[8]
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated hazardous waste accumulation area within the laboratory.
-
-
Final Disposal:
Spill Management
In the event of a spill:
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[1][6]
-
Clean-up:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor or EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-chloro-1H-pyrazol-3-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 4-chloro-1H-pyrazol-3-amine, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Summary
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] The compound is known to cause skin irritation and serious eye irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must provide front, brow, and temple protection against chemical splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and polyvinyl chloride.[1][3] Gloves should be inspected before use and replaced regularly. |
| Body Protection | Chemical-Resistant Coveralls | A one- or two-piece suit made of materials resistant to chemical permeation. |
| Laboratory Coat | Should be worn over personal clothing. | |
| Respiratory Protection | Dust Respirator or Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1] |
| Footwear | Chemical-Resistant Boots | Should be worn in areas where chemicals are handled. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4] |
| Ingestion | Clean mouth with water. Get medical attention.[4] |
Spill and Disposal Plan
In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1][2] Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.[1][2]
All waste containing this compound should be treated as hazardous waste. Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[2] Do not allow the material to enter drains or water courses.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
